TH6342
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H16ClN5 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC 名称 |
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16ClN5/c20-16-7-2-1-6-15(16)17-13-25-12-11-23-19(25)18(24-17)22-10-8-14-5-3-4-9-21-14/h1-7,9,11-13H,8,10H2,(H,22,24) |
InChI 键 |
FTFMOTBPKKYVAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CN3C=CN=C3C(=N2)NCCC4=CC=CC=N4)Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of TH6342 on SAMHD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile Alpha Motif and HD domain-containing protein 1 (SAMHD1) is a crucial enzyme that regulates the intracellular pool of deoxynucleoside triphosphates (dNTPs). By hydrolyzing dNTPs, SAMHD1 maintains cellular homeostasis and plays a significant role in various physiological and pathological processes, including antiviral immunity and cancer chemotherapy resistance. The development of small molecule inhibitors of SAMHD1 is a promising strategy for enhancing the efficacy of nucleoside analog drugs used in cancer treatment. This technical guide provides a comprehensive overview of the mechanism of action of TH6342, a novel small molecule inhibitor of SAMHD1.
Core Mechanism of Action
This compound is a potent and selective modulator of SAMHD1 that functions as a non-competitive inhibitor.[1][2][3][4][5][6] Its primary mechanism of action is to prevent the allosteric activation and subsequent oligomerization of SAMHD1, which is essential for its catalytic activity.[1][4][5][6]
SAMHD1 exists in a dynamic equilibrium between monomeric, dimeric, and tetrameric states. The catalytically active form is a homotetramer, and its formation is allosterically induced by the binding of GTP or dGTP to the allosteric site 1 (AS1) and a canonical dNTP to the allosteric site 2 (AS2). This compound binds to the pre-tetrameric (monomeric or dimeric) form of SAMHD1, stabilizing an inactive conformation and thereby preventing the conformational changes required for tetramerization.[1][4][5][6] Notably, this compound does not occupy the nucleotide-binding pockets (catalytic site or allosteric sites), indicating a distinct and novel mode of inhibition.[1][4][5][6]
The binding of this compound to SAMHD1 has been shown to deter the dimerization of the enzyme, which is a prerequisite for the formation of the catalytically competent tetramer.[7] Studies have also demonstrated that the N-terminal SAM domain of SAMHD1 is not required for the inhibitory activity of this compound.[3]
Quantitative Data Presentation
The inhibitory potency of this compound and its analogs has been characterized using various biochemical assays. The following tables summarize the key quantitative data from published studies.
| Compound | Assay | Substrate | IC50 (µM) | Reference |
| This compound (CBK037371) | Enzyme-coupled Malachite Green Assay | dGTP | 9.6 | [8] |
| This compound | Enzyme-coupled Malachite Green Assay | ara-CTP | Low µM potency | [6] |
| TH7127 (analog) | Enzyme-coupled Malachite Green Assay | dGTP | Low µM potency | [6] |
| TH7528 (analog) | Enzyme-coupled Malachite Green Assay | dGTP | Low µM potency | [6] |
| TH7126 (inactive analog) | Enzyme-coupled Malachite Green Assay | dGTP | Minimal inhibition | [6] |
Table 1: Inhibitory Potency of this compound and Analogs against SAMHD1.
| Compound | Assay | Observation | Reference |
| This compound | Differential Scanning Fluorimetry (DSF) | Destabilization of apo-SAMHD1 | [8] |
| This compound | Cellular Thermal Shift Assay (CETSA) in cell lysate | Mild thermal stabilization of SAMHD1 | [1] |
| This compound | Cellular Thermal Shift Assay (CETSA) in intact cells | No significant target engagement | [1] |
Table 2: Biophysical Characterization of this compound Binding to SAMHD1.
Experimental Protocols
Enzyme-Coupled Malachite Green Assay for SAMHD1 Activity
This assay indirectly measures the dNTPase activity of SAMHD1 by quantifying the release of inorganic phosphate (Pi).
Materials:
-
Recombinant human SAMHD1
-
E. coli inorganic pyrophosphatase (PPase)
-
dNTP substrate (e.g., dGTP)
-
This compound or other test compounds
-
Reaction Buffer: 25 mM Tris-acetate (pH 8.0), 40 mM NaCl, 1 mM MgCl₂, 0.3 mM TCEP, 0.005% Tween-20
-
Malachite Green Reagent
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
In a 384-well plate, add 0.5 µL of the compound dilutions.
-
Add 10 µL of a solution containing SAMHD1 (final concentration ~0.35 µM) and PPase (final concentration ~12.5 U/mL) in reaction buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the dNTP substrate (e.g., dGTP at a final concentration of 25 µM) in reaction buffer.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the Malachite Green reagent to each well and incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF measures the thermal stability of a protein in the presence and absence of a ligand to assess binding.
Materials:
-
Recombinant human SAMHD1
-
This compound or other test compounds
-
SYPRO Orange dye (5000x stock)
-
DSF Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Prepare a master mix containing SAMHD1 (final concentration ~2 µM) and SYPRO Orange dye (final concentration ~5x) in DSF buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add the test compound (e.g., this compound at various concentrations) or DMSO control to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a qPCR instrument.
-
Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the resulting melt curve. A shift in Tm (ΔTm) in the presence of the compound indicates ligand binding.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Human cell line (e.g., THP-1)
-
This compound or other test compounds
-
Lysis Buffer with protease and phosphatase inhibitors
-
Antibodies against SAMHD1 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound (e.g., 100 µM this compound) or DMSO for a specified time (e.g., 1 hour) at 37 °C.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes in a thermal cycler, followed by cooling to 4 °C.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-aggregated protein) from the precipitated fraction by centrifugation at high speed.
-
Collect the supernatant and analyze the protein concentration.
-
Analyze the levels of soluble SAMHD1 in each sample by SDS-PAGE and Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Mandatory Visualizations
Caption: Mechanism of this compound action on SAMHD1 activation pathway.
Caption: Experimental workflow for characterizing this compound's effect on SAMHD1.
Caption: Logical flow of this compound's inhibitory mechanism on SAMHD1.
References
- 1. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 [jove.com]
- 3. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
TH6342: An In-Depth Technical Guide to a Novel Allosteric Inhibitor of SAMHD1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterile Alpha Motif and Histidine-Aspartate Domain-containing Protein 1 (SAMHD1) is a critical enzyme regulating the intracellular deoxynucleoside triphosphate (dNTP) pool, thereby influencing DNA replication, repair, and the efficacy of nucleoside analog drugs used in cancer and antiviral therapies. The discovery of small molecule inhibitors of SAMHD1 opens new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of TH6342, a first-in-class allosteric inhibitor of SAMHD1. We delve into its mechanism of action, present key quantitative data on its potency and that of its analogs, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of drug discovery, oncology, and virology who are interested in targeting SAMHD1.
Introduction to SAMHD1
SAMHD1 is a dNTP triphosphohydrolase that plays a crucial role in maintaining cellular dNTP homeostasis. By hydrolyzing dNTPs into their corresponding deoxynucleosides and inorganic triphosphate, SAMHD1 restricts the availability of DNA building blocks. This enzymatic activity is pivotal in several physiological and pathological processes:
-
Antiviral Restriction: In non-cycling cells such as macrophages and resting T cells, SAMHD1 depletes the dNTP pool to levels that are insufficient to support the reverse transcription of retroviruses like HIV-1.
-
Cancer Therapy: SAMHD1 can hydrolyze the active triphosphate forms of nucleoside analog chemotherapeutics (e.g., cytarabine, gemcitabine), thereby contributing to drug resistance.
-
Genome Integrity: By regulating dNTP levels, SAMHD1 prevents the mutagenic effects of dNTP pool imbalances.
The catalytic activity of SAMHD1 is allosterically regulated. The binding of GTP or dGTP to the allosteric site 1 (AS1) and any dNTP to the allosteric site 2 (AS2) induces a conformational change that promotes the dimerization and subsequent tetramerization of SAMHD1 monomers into the catalytically active form. This complex regulation presents unique opportunities for the development of allosteric inhibitors.
This compound: A Novel Allosteric Inhibitor
This compound is a small molecule inhibitor of SAMHD1 that operates through a novel allosteric mechanism. Unlike competitive inhibitors that target the nucleotide-binding pockets, this compound binds to a distinct site on the SAMHD1 protein.
Mechanism of Action
This compound functions by preventing the dimerization of SAMHD1, which is a prerequisite for the formation of the catalytically competent tetramer.[1][2] By engaging with pre-tetrameric SAMHD1, this compound impedes the allosteric activation of the enzyme without directly competing with dNTP substrates at the catalytic site.[3][4] This mode of action has been elucidated through a combination of biochemical, biophysical, and kinetic studies.[3][5]
dot
Caption: Mechanism of this compound allosteric inhibition of SAMHD1.
Quantitative Data
The inhibitory potency of this compound and its analogs has been determined using various biochemical assays. A summary of the available half-maximal inhibitory concentration (IC50) values is presented below.
| Compound | Substrate | Assay Type | IC50 (µM) | Reference |
| This compound | dGTP | Enzyme-coupled Malachite Green | 9.6 | [6] |
| TH7127 | dGTP | Enzyme-coupled Malachite Green | Low µM | [1] |
| TH7528 | dGTP | Enzyme-coupled Malachite Green | Low µM | [1] |
| TH7126 | dGTP | Enzyme-coupled Malachite Green | Minimal Inhibition | [1] |
Note: Specific IC50 values for TH7127 and TH7528 are described as "low µM" in the cited literature.
Experimental Protocols
The characterization of this compound as a SAMHD1 inhibitor relies on a suite of biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.
SAMHD1 Enzyme-Coupled Malachite Green Assay
This assay indirectly measures the dNTPase activity of SAMHD1 by quantifying the release of inorganic phosphate.
Principle: SAMHD1 hydrolyzes dNTPs to deoxynucleosides and inorganic triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes the PPPi into three molecules of inorganic phosphate (Pi). The Pi is subsequently detected by the malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.[7][8][9][10][11]
Materials:
-
Recombinant human SAMHD1
-
Inorganic pyrophosphatase (E. coli)
-
Reaction Buffer: 25 mM Tris-Acetate (pH 8.0), 40 mM NaCl, 1 mM MgCl2, 0.3 mM TCEP, 0.005% Tween-20
-
dNTP substrate (e.g., dGTP)
-
This compound and analogs dissolved in DMSO
-
Stop Solution: Reaction Buffer containing 7.9 mM EDTA
-
Malachite Green Working Solution: 2.5 mM malachite green, 1.4% ammonium molybdate, 0.18% Tween-20 in sulfuric acid
Procedure:
-
Prepare serial dilutions of the test compounds (this compound, analogs) in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include DMSO-only controls.
-
Prepare a master mix of SAMHD1 and PPase in the reaction buffer. Add this mix to each well containing the test compounds and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the dNTP substrate to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at room temperature.
-
Stop the reaction by adding the Stop Solution to all wells.
-
Add the Malachite Green Working Solution to all wells and incubate for 20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 630 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
dot
Caption: Workflow for the SAMHD1 enzyme-coupled malachite green assay.
Direct Enzymatic Assay using bis(4-nitrophenyl) phosphate (b4NPP)
This assay directly measures the phosphodiesterase activity of SAMHD1 in the presence of manganese ions.
Principle: In the presence of Mn2+, SAMHD1 can hydrolyze the artificial substrate bis(4-nitrophenyl) phosphate (b4NPP) to produce p-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 410 nm.[4][5]
Materials:
-
Recombinant human SAMHD1
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MnCl2
-
bis(4-nitrophenyl) phosphate (b4NPP)
-
This compound and analogs dissolved in DMSO
Procedure:
-
In a 96-well plate, add the test compounds at various concentrations. Include DMSO-only controls.
-
Add recombinant SAMHD1 to each well.
-
Initiate the reaction by adding b4NPP to a final concentration of 2 mM.
-
Immediately begin monitoring the increase in absorbance at 410 nm over time (e.g., for 45 minutes) using a plate reader in kinetic mode.
-
Calculate the initial reaction velocities from the linear phase of the reaction progress curves.
-
Determine the inhibitory effect of the compounds by comparing the reaction rates in the presence of the inhibitor to the DMSO control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct engagement of a compound with its target protein in a cellular context.
Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble protein remaining after centrifugation is quantified. A stabilizing ligand will increase the amount of soluble protein at higher temperatures.[2][12]
Materials:
-
THP-1 cells (or other relevant cell line)
-
Cell culture medium
-
This compound and analogs dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody against SAMHD1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture THP-1 cells to the desired density.
-
Treat the cells with the test compound or DMSO control for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-SAMHD1 antibody.
-
Quantify the band intensities to determine the amount of soluble SAMHD1 at each temperature.
-
Plot the fraction of soluble SAMHD1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cellular Activity and Future Directions
While this compound demonstrates potent biochemical inhibition of SAMHD1, its cellular activity appears to be limited by low cell permeability. CETSA experiments have shown mild target engagement in cell lysates but minimal engagement in intact cells.[2] Consequently, the observed effects on cellular dNTP levels have been limited. The knockout of SAMHD1 in THP-1 cells leads to a 3- to 6-fold increase in the intracellular dNTP pool, confirming the enzyme's role as a key regulator of dNTP homeostasis.[13]
The development of this compound and its analogs represents a significant advancement in the field of SAMHD1 research. Future efforts will likely focus on:
-
Improving Cell Permeability: Medicinal chemistry optimization of the this compound scaffold to enhance its ability to cross the cell membrane.
-
Structure-Activity Relationship (SAR) Studies: Further exploration of the chemical space around this compound to identify more potent and selective analogs.
-
In Vivo Efficacy Studies: Evaluation of optimized compounds in preclinical models of cancer and viral infections to assess their therapeutic potential.
Conclusion
This compound is a pioneering allosteric inhibitor of SAMHD1 that has provided a valuable chemical tool to probe the biology of this important enzyme. Its unique mechanism of action, which involves the disruption of SAMHD1 dimerization, distinguishes it from traditional competitive inhibitors. While challenges related to its cellular activity remain, the discovery of this compound paves the way for the development of a new class of therapeutics targeting dNTP metabolism for the treatment of cancer and viral diseases. This technical guide provides the foundational knowledge and experimental methodologies necessary for researchers to further explore and build upon this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. A Continuous Enzyme-Coupled Assay for Triphosphohydrolase Activity of HIV-1 Restriction Factor SAMHD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. SAMHD1 controls cell cycle status, apoptosis and HIV-1 infection in monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Small Molecules in Regulating dNTP Hydrolysis: A Tale of Two Enzymes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the deoxyribonucleoside triphosphate (dNTP) pool is paramount for faithful DNA replication and repair. Cancer cells, characterized by high levels of reactive oxygen species (ROS), exhibit a heightened reliance on enzymes that "sanitize" the dNTP pool by removing damaged or unwanted nucleotides. This dependency presents a therapeutic window for targeting these enzymes to selectively eliminate cancer cells. This technical guide delves into the roles of two key enzymes in dNTP hydrolysis, MTH1 and SAMHD1, and investigates the mechanism of TH6342, a small molecule inhibitor. While initial interest may broadly associate this compound with dNTP hydrolysis, it is crucial to delineate its specific target as SAMHD1, distinguishing it from the well-characterized MTH1 inhibitors. This guide will provide a comprehensive overview of the mechanisms of both enzymes, the therapeutic rationale for their inhibition, detailed experimental protocols for their study, and a specific focus on the mode of action of this compound.
Introduction: The Critical Role of dNTP Pool Sanitation in Cancer
Cancer cells often exhibit a state of oxidative stress, leading to the generation of reactive oxygen species that can damage cellular components, including the dNTP pool.[1][2] Oxidized dNTPs, if incorporated into DNA, can lead to mutations, DNA strand breaks, and ultimately, cell death.[2][3] To counteract this, cells have evolved enzymatic pathways to hydrolyze these damaged nucleotides, preventing their incorporation into the genome.[1][4] This process, known as dNTP pool sanitation, is a critical component of DNA integrity maintenance. Two key enzymes involved in this process are MutT homolog 1 (MTH1) and Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). While both are involved in dNTP hydrolysis, they have distinct substrate specificities and mechanisms of action.
MTH1: The Guardian Against Oxidative DNA Damage
MTH1, also known as NUDT1, is a pyrophosphatase that plays a crucial role in preventing the incorporation of oxidized purine nucleotides into DNA.[2][4] It sanitizes the dNTP pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, to their corresponding monophosphates.[1][4] This action prevents the misincorporation of these damaged bases by DNA polymerases during replication.[2] In normal cells, MTH1 activity is largely non-essential; however, cancer cells, with their high levels of ROS, are particularly dependent on MTH1 to survive.[3][5] This dependency makes MTH1 an attractive target for cancer therapy.
Mechanism of MTH1 Inhibition and Therapeutic Rationale
Inhibition of MTH1 in cancer cells leads to the accumulation of oxidized dNTPs.[6] These damaged nucleotides are then incorporated into DNA, causing DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][6] This selective killing of cancer cells while sparing normal cells is the cornerstone of the therapeutic strategy targeting MTH1.[3] Several small molecule inhibitors of MTH1 have been developed and have shown promise in preclinical studies.[3][7]
SAMHD1: A Regulator of dNTP Levels and Viral Restriction
SAMHD1 is a dNTP triphosphohydrolase that regulates the intracellular concentration of dNTPs.[8][9][10] It catalyzes the hydrolysis of dNTPs into deoxynucleosides and inorganic triphosphate.[11][12] This function is crucial in non-dividing cells, such as macrophages and resting T-cells, where low dNTP levels restrict the replication of retroviruses like HIV-1.[8][13] In the context of cancer, SAMHD1 can contribute to therapy resistance by hydrolyzing the active triphosphate forms of nucleoside analog chemotherapeutics.[10]
The Role of this compound as a SAMHD1 Inhibitor
This compound is a small molecule inhibitor that specifically targets SAMHD1.[9][14][15] It functions not by binding to the active site, but by engaging with the pre-tetrameric form of SAMHD1, preventing its oligomerization and allosteric activation.[13][14][16] The catalytically active form of SAMHD1 is a tetramer, and by preventing its formation, this compound effectively inhibits its dNTPase activity.[14][17] It is important to note that this compound does not inhibit MTH1.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to MTH1 and SAMHD1 inhibitors.
| MTH1 Inhibitors | IC50 (MTH1) | Cell Viability (EC50) | Reference |
| TH287 | - | 0.7 µM (U2OS cells) | [7] |
| TH588 | - | - | [3] |
| Tetrahydronaphthyridine 5 | 43 pM | 8.0 µM (U2OS cells) | [7] |
| NPD15095 | 3.3 µM (8-oxo-dGTP) | - | [18] |
| NPD7155 | - | - | [18] |
| NPD9948 | - | - | [18] |
| TH1579 (Karonudib) | Potent and selective | - | [6][19] |
| SAMHD1 Inhibitors | IC50 (SAMHD1) | Reference |
| This compound | 9.6 µM (dGTP) | [15] |
| 11.0 µM (Cl-F-ara-ATP) | [15] | |
| 5.8 µM (ara-CTP) | [15] |
Experimental Protocols
MTH1 Inhibition Assay
This protocol is based on the principle of detecting inorganic pyrophosphate generated from the hydrolysis of 8-oxo-dGTP by MTH1.[20]
-
Reagents: Recombinant human MTH1, 8-oxo-dGTP (substrate), reaction buffer (e.g., Tris-HCl, MgCl2, DTT), inorganic pyrophosphatase, and a phosphate detection reagent (e.g., Malachite Green).
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MTH1 enzyme, and the test inhibitor (e.g., TH588) at various concentrations.
-
Initiate the reaction by adding the substrate, 8-oxo-dGTP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and add inorganic pyrophosphatase to convert the pyrophosphate product into two molecules of inorganic phosphate.
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
SAMHD1 Enzyme-Coupled Activity Assay
This assay measures the inorganic triphosphate produced by SAMHD1-mediated dNTP hydrolysis.[10]
-
Reagents: Recombinant human SAMHD1, dGTP (substrate), reaction buffer, inorganic pyrophosphatase, and a phosphate detection reagent (e.g., Malachite Green).[10]
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, SAMHD1 enzyme, inorganic pyrophosphatase in excess, and the test inhibitor (this compound) at various concentrations.[10]
-
Initiate the reaction by adding the substrate, dGTP.[10]
-
Incubate the reaction at 37°C.
-
The inorganic triphosphate produced by SAMHD1 is hydrolyzed by the pyrophosphatase to inorganic phosphate.[10]
-
Measure the amount of inorganic phosphate using a Malachite Green-based absorbance assay.[10]
-
Determine the dose-dependent inhibition of dGTP hydrolysis by this compound.[8][10]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular context.[6]
-
Procedure:
-
Treat intact cells with the inhibitor (e.g., TH1579) or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the lysates to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blotting using an antibody against the target protein (e.g., MTH1).
-
Inhibitor binding will stabilize the protein, leading to a higher melting temperature compared to the control.
-
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is used to identify the cellular target of a small molecule.[21]
-
Procedure:
-
Treat cell lysates with the small molecule (e.g., RX-5902) or a vehicle control.[21]
-
Subject the lysates to limited proteolysis with a protease (e.g., pronase).
-
The binding of the small molecule to its target protein can confer protection from proteolysis.
-
Analyze the protein fragments by SDS-PAGE and identify the protected protein band, which represents the target.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: MTH1 pathway in cancer cells and the effect of its inhibition.
Caption: Mechanism of SAMHD1 inhibition by this compound.
Caption: General workflow for in vitro enzyme inhibition assays.
Conclusion
Targeting the dNTP pool is a promising strategy in cancer therapy. While both MTH1 and SAMHD1 are involved in dNTP hydrolysis, they represent distinct therapeutic targets. MTH1 inhibitors capitalize on the oxidative stress inherent in cancer cells to induce lethal DNA damage. In contrast, SAMHD1 inhibitors like this compound modulate dNTP levels by preventing the activation of the SAMHD1 enzyme, a mechanism that could be exploited to overcome resistance to nucleoside analog chemotherapies. A clear understanding of the specific roles and mechanisms of these enzymes and their inhibitors is crucial for the rational design and development of novel anticancer agents. This guide provides a foundational understanding for researchers and drug development professionals to navigate this complex and promising field.
References
- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 2. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTH1, an oxidized purine nucleoside triphosphatase, prevents the cytotoxicity and neurotoxicity of oxidized purine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTH1 Inhibition Blocks Sanitation of Deoxyribonucleotide Triphosphate Pool and Causes Cancer Cell Death - The ASCO Post [ascopost.com]
- 6. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | SAMHD1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
TH6342: A Novel Modulator of the Retroviral Restriction Factor SAMHD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH6342 has emerged as a significant chemical probe in the study of retroviral restriction factors, specifically targeting Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). SAMHD1 is a crucial host protein that limits the replication of retroviruses, most notably Human Immunodeficiency Virus Type 1 (HIV-1), by depleting the intracellular pool of deoxynucleoside triphosphates (dNTPs), which are essential building blocks for the viral reverse transcription process. This technical guide provides a comprehensive overview of the known effects of this compound, its mechanism of action, and the experimental approaches used to characterize its function.
Mechanism of Action: Allosteric Inhibition of SAMHD1 Activation
This compound functions as a modulator of SAMHD1 through a novel allosteric mechanism. Unlike competitive inhibitors that target the active site of an enzyme, this compound binds to the pre-tetrameric form of SAMHD1. This binding event prevents the subsequent oligomerization and allosteric activation of the enzyme, which is a prerequisite for its dNTPase activity.[1]
The activation of SAMHD1 is a complex process that involves the binding of GTP and dNTPs to allosteric sites, leading to the formation of a catalytically active tetramer. By interfering with this tetramerization process, this compound effectively keeps SAMHD1 in an inactive state. It is important to note that this compound does not occupy the nucleotide-binding pocket of SAMHD1.[1]
Signaling Pathway of SAMHD1 Activation and this compound Inhibition
Caption: Mechanism of SAMHD1 activation and its inhibition by this compound.
Quantitative Data on this compound Activity
Research has focused on the biochemical characterization of this compound's inhibitory effect on SAMHD1's dNTPase activity. The potency of this compound and its analogs has been determined using in vitro enzymatic assays.
Table 1: In Vitro Inhibitory Potency of this compound and Analogs against SAMHD1
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | Low µM | Enzyme-coupled Malachite Green Assay | [2] |
| TH7127 | Low µM | Enzyme-coupled Malachite Green Assay | [2] |
| TH7528 | Low µM | Enzyme-coupled Malachite Green Assay | [2] |
| TH7126 | Inactive | Enzyme-coupled Malachite Green Assay | [2] |
Note: Specific low micromolar IC50 values are described in the source literature but are not consistently reported as single values across all publications.
It is crucial to highlight that while this compound demonstrates clear biochemical activity against the SAMHD1 enzyme, studies have indicated that it exhibits minimal inhibition of intracellular SAMHD1 in cell-based assays. This suggests that the compound may have poor cell permeability or insufficient intracellular potency, which has limited the availability of quantitative data on its direct antiviral effects in a cellular context.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro SAMHD1 dNTPase Activity Assay (Enzyme-Coupled Malachite Green Assay)
This assay indirectly measures the dNTPase activity of SAMHD1 by quantifying the release of inorganic phosphate.
Protocol:
-
Reaction Setup: Reactions are typically performed in a 96-well plate format.
-
Reagents:
-
Recombinant human SAMHD1 protein.
-
This compound or analog at various concentrations (or DMSO as a vehicle control).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2).
-
Allosteric activators: GTP and dNTPs.
-
Substrate: A specific dNTP (e.g., dGTP).
-
Malachite Green (MG) reagent.
-
-
Procedure:
-
Pre-incubate recombinant SAMHD1 with the desired concentration of this compound or control in the reaction buffer.
-
Initiate the reaction by adding the allosteric activators and the dNTP substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green colorimetric reagent.
-
Read the absorbance at a specific wavelength (e.g., 620-650 nm).
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: In Vitro SAMHD1 Inhibition Assay
Caption: Workflow for the in vitro SAMHD1 inhibition assay.
Conclusion and Future Directions
This compound is a valuable tool for studying the biochemical regulation of SAMHD1. Its unique allosteric mechanism of action provides a distinct approach to modulating the activity of this important retroviral restriction factor. However, the translation of its in vitro enzymatic inhibition to a potent antiviral effect in cellular models of retroviral infection remains a significant hurdle. Future research will likely focus on optimizing the chemical structure of this compound and its analogs to improve cell permeability and intracellular target engagement. The development of more cell-permeable SAMHD1 inhibitors based on the this compound scaffold could hold promise for novel therapeutic strategies against HIV-1 and other retroviruses.
References
The Impact of TH6342 on HIV-1 Restriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus-1 (HIV-1) infection is significantly restricted in myeloid cells and resting CD4+ T cells by the cellular enzyme SAMHD1 (Sterile Alpha Motif and HD domain-containing protein 1). SAMHD1's primary restrictive function lies in its ability to hydrolyze intracellular deoxynucleoside triphosphates (dNTPs), thereby depleting the essential building blocks required for the viral reverse transcriptase to synthesize proviral DNA. The small molecule TH6342 has been identified as a modulator of SAMHD1, preventing its allosteric activation and oligomerization, which are crucial for its dNTPase activity. This technical guide provides an in-depth overview of the mechanism of SAMHD1-mediated HIV-1 restriction and the role of this compound as a SAMHD1 inhibitor. It details the experimental protocols to assess SAMHD1 activity and its impact on HIV-1 infection, and presents the underlying signaling pathways and experimental workflows.
Introduction to SAMHD1 and HIV-1 Restriction
SAMHD1 is a key host restriction factor that limits HIV-1 replication in non-dividing cells such as macrophages, dendritic cells, and resting CD4+ T cells.[1][2] The primary mechanism of this restriction is the depletion of the intracellular pool of dNTPs, which are the substrates for HIV-1 reverse transcriptase (RT).[1] By hydrolyzing dNTPs, SAMHD1 effectively "starves" the virus of the necessary components to complete reverse transcription, a critical step in its life cycle.[1] Lentiviruses like HIV-2 and SIV have evolved the accessory protein Vpx to counteract this restriction by targeting SAMHD1 for proteasomal degradation.[1] However, HIV-1 lacks Vpx, making it susceptible to SAMHD1-mediated restriction.[1]
This compound: A Small Molecule Inhibitor of SAMHD1
This compound is a recently identified small molecule modulator that inhibits the dNTPase activity of SAMHD1.[3] It functions by binding to pretetrameric SAMHD1, thereby preventing its oligomerization and allosteric activation, which are prerequisites for its catalytic function.[3] This inhibitory action is non-competitive and does not involve the occupation of the nucleotide-binding pocket of SAMHD1.[3] As an inhibitor of SAMHD1, this compound is a valuable chemical probe to study the biological functions of SAMHD1 and its role in HIV-1 restriction.
Quantitative Data on SAMHD1-Mediated HIV-1 Restriction
While direct quantitative data on the effect of this compound on HIV-1 replication in cell-based assays (e.g., IC50 values for HIV-1 inhibition) are not yet prominently available in the public domain, the impact of modulating SAMHD1 activity is well-documented. The following table summarizes the typical effects observed when SAMHD1-mediated restriction is alleviated, for example, by the action of Vpx, which functionally mimics the expected outcome of this compound treatment.
| Parameter | Effect of SAMHD1 Ablation (e.g., via Vpx) | Reference Cell Type | Fold Change |
| Intracellular dNTP Levels | Increase | Monocyte-derived Macrophages (MDMs) | 5 to 33-fold increase |
| HIV-1 Infection (GFP reporter) | Increase | Differentiated U937 cells | ~10-fold increase |
| HIV-1 Reverse Transcription Products | Increase | Resting CD4+ T cells | Significant increase |
Experimental Protocols
In Vitro SAMHD1 dNTPase Activity Assay
This assay directly measures the enzymatic activity of purified SAMHD1 and its inhibition by compounds like this compound.
Materials:
-
Purified recombinant human SAMHD1 protein
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.1% Triton X-100
-
dNTPs (e.g., dGTP)
-
γ-32P-labeled dNTPs
-
Polyethyleneimine (PEI) cellulose TLC plates
-
Mobile Phase: 0.8 M LiCl
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a specific concentration of dNTPs, and a trace amount of the corresponding γ-32P-labeled dNTP.
-
Add purified SAMHD1 to the reaction mixture. For inhibition studies, pre-incubate SAMHD1 with varying concentrations of this compound before adding the dNTPs.
-
Incubate the reaction at 37°C for a defined period (e.g., 3 hours).
-
Stop the reaction by heating at 70°C for 5 minutes.
-
Spot the reaction samples onto a PEI cellulose TLC plate.
-
Develop the TLC plate using the 0.8 M LiCl mobile phase to separate the dNTPs from the hydrolysis products (deoxynucleosides and inorganic triphosphate).
-
Dry the TLC plate and visualize the radiolabeled nucleotides using a phosphorimager.
-
Quantify the spots corresponding to the dNTP and its hydrolysis products to determine the percentage of dNTP hydrolysis and the inhibitory effect of this compound.
Cellular HIV-1 Infectivity Assay
This assay measures the effect of SAMHD1 inhibition by this compound on the susceptibility of target cells to HIV-1 infection.
Materials:
-
Target cells expressing SAMHD1 (e.g., THP-1 cells, primary macrophages)
-
This compound
-
HIV-1 reporter virus (e.g., expressing GFP or luciferase)
-
Cell culture medium and supplements
-
Flow cytometer or luminometer
Procedure:
-
Seed target cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 hours) to allow for SAMHD1 inhibition.
-
Infect the treated cells with a known amount of HIV-1 reporter virus.
-
Incubate the infected cells for a period sufficient for reporter gene expression (e.g., 48-72 hours).
-
Quantify the level of infection:
-
For GFP reporter viruses, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.
-
-
Calculate the fold-increase in HIV-1 infectivity in this compound-treated cells compared to the vehicle control.
Quantification of HIV-1 Reverse Transcription Products
This assay quantifies the early and late products of reverse transcription to directly assess the impact of SAMHD1 inhibition on this viral replication step.
Materials:
-
Target cells expressing SAMHD1
-
This compound
-
HIV-1
-
DNA extraction kit
-
Primers and probes for qPCR targeting early (e.g., R-U5) and late (e.g., Gag) HIV-1 reverse transcription products
-
qPCR instrument and reagents
Procedure:
-
Treat target cells with this compound or a vehicle control as described in the infectivity assay.
-
Infect the cells with HIV-1.
-
At various time points post-infection (e.g., 6, 12, 24 hours), harvest the cells and extract total DNA.
-
Perform qPCR using specific primers and probes to quantify the copy numbers of early and late reverse transcription products.
-
Normalize the viral DNA copy numbers to a cellular housekeeping gene (e.g., GAPDH) to account for variations in cell number.
-
Compare the levels of reverse transcription products in this compound-treated cells to control cells to determine the effect of SAMHD1 inhibition.
Visualizations
Signaling Pathway of SAMHD1-Mediated HIV-1 Restriction
Caption: SAMHD1 restricts HIV-1 by depleting the dNTP pool required for reverse transcription.
Mechanism of this compound Inhibition of SAMHD1
References
- 1. SAMHD1 restricts HIV-1 by reducing the intracellular pool of deoxynucleotide triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAMHD1 controls cell cycle status, apoptosis and HIV-1 infection in monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAMHD1 Restricts HIV-1 Replication and Regulates Interferon Production in Mouse Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
TH6342: A Technical Guide to a Novel Chemical Probe for SAMHD1 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterile alpha motif and histidine-aspartic acid domain-containing protein-1 (SAMHD1) is a critical enzyme that regulates the intracellular pool of deoxynucleoside triphosphates (dNTPs). Its function as a dNTP triphosphohydrolase makes it a key player in cellular homeostasis, retroviral restriction (including HIV-1), and the metabolism of nucleoside analog chemotherapies. The development of specific chemical probes is essential for dissecting its complex biology and validating it as a therapeutic target. This guide provides an in-depth overview of TH6342, a first-in-class small-molecule inhibitor of SAMHD1, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. This compound represents a valuable tool for studying SAMHD1 enzymology through a unique inhibitory mechanism.
Introduction to SAMHD1
SAMHD1 is a dNTP triphosphohydrolase that catalyzes the hydrolysis of dNTPs into their corresponding deoxynucleosides and an inorganic triphosphate.[1][2] This activity is crucial for maintaining low dNTP levels in non-cycling cells like macrophages and resting T-cells, thereby restricting the replication of retroviruses such as HIV-1 which require dNTPs for reverse transcription.[3][4][5][6] Furthermore, SAMHD1 can inactivate the triphosphorylated metabolites of several nucleoside analog drugs used in cancer therapy, such as cytarabine (ara-C), contributing to drug resistance.[1][2][7]
The catalytic activity of SAMHD1 is tightly regulated through an allosteric mechanism. The enzyme exists as a monomer in its inactive state. Binding of GTP or dGTP to a primary allosteric site (A1) induces dimerization.[8][9] This dimer can then bind another dNTP at a second allosteric site (A2), which promotes the formation of a catalytically competent homotetramer.[4][5][10] This complex activation process presents unique opportunities for targeted inhibition.
This compound: A Novel SAMHD1 Inhibitor
This compound (also known as CBK037371) was identified through a high-throughput screening of over 17,000 compounds using an enzyme-coupled malachite green assay.[1][11] It is a specific, low-micromolar small-molecule inhibitor of SAMHD1.[1][12] Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogs like TH7127 and TH7528, as well as an inactive analog, TH7126, which serves as a valuable negative control for experiments.[1][13]
Mechanism of Action
This compound exhibits a novel mode of inhibition that distinguishes it from previously identified nucleotide analog inhibitors. Instead of competing for the nucleotide-binding pockets (either the catalytic site or the allosteric sites), this compound engages with a pre-tetrameric form of SAMHD1.[1][3][14] This interaction deters the efficient dimerization and subsequent oligomerization required for allosteric activation and catalysis.[1][2][12]
Key features of its mechanism include:
-
Allosteric Inhibition: It delays the allosteric activation of SAMHD1, as evidenced by an increase in the Hill coefficient in enzyme kinetic studies.[1][8]
-
Deterrence of Oligomerization: Biophysical assays confirm that this compound hinders the GTP-induced dimerization that is a prerequisite for forming the active tetramer.[1]
-
Non-competitive with Nucleotides: The inhibitory mechanism does not involve occupying the known (d)NTP binding pockets.[3][14][15]
-
SAM Domain Independence: The N-terminal SAM domain of the protein is not required for inhibition by this compound, suggesting the binding site is located within the HD catalytic domain.[2][16][17]
Quantitative Data
The inhibitory potency and biophysical interactions of this compound and its analogs have been quantified through various assays.
Table 1: Biochemical Potency of this compound and Analogs against SAMHD1
| Compound | Substrate | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | dGTP | 9.6 | [1][12] |
| ara-CTP | 5.8 | [12] | |
| Cl-F-ara-ATP | 11.0 | [12] | |
| TH7127 | dGTP | ~4 | [1] |
| TH7528 | dGTP | ~6 | [1] |
| TH7126 (Inactive Control) | dGTP | > 100 |[1] |
Table 2: Biophysical Interaction of this compound with SAMHD1
| Assay | Condition | Observation | Interpretation | Reference |
|---|---|---|---|---|
| DSF | Recombinant SAMHD1 | Reduced the first apparent melting temp (Tm₁) | Direct engagement with pre-tetrameric SAMHD1 | [1] |
| DSF | Recombinant SAMHD1 + GTP | Decreased the melting temperature (Tm) | Destabilizes the GTP-bound state, consistent with deterring oligomerization | [1] |
| CETSA | THP-1 Cell Lysate | Mildly enhanced thermal stability (increased Tagg) | Target engagement in a cellular context | [1][18] |
| CETSA | Intact THP-1 Cells | No significant change in thermal stability | Low cell permeability |[1][18] |
Experimental Protocols
A rigorous pipeline of biochemical, biophysical, and cell-based assays was used to characterize this compound.
Enzyme-Coupled Malachite Green (MG) Assay
This assay was the primary method for high-throughput screening and determining the biochemical potency (IC₅₀) of inhibitors.[1][11]
-
Principle: SAMHD1 hydrolyzes a dNTP substrate to produce deoxynucleoside and inorganic triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes the PPPi into three molecules of inorganic phosphate (Pi). The resulting Pi is detected by a malachite green (MG) reagent, which forms a colored complex that can be measured by absorbance at ~630 nm.[1][19]
-
Protocol Outline:
-
Recombinant SAMHD1 (e.g., 0.35 µM) is pre-incubated with varying concentrations of the test compound (e.g., this compound) in reaction buffer (e.g., 25 mM Tris-acetate pH 8, 40 mM NaCl, 1 mM MgCl₂, 0.005% Tween-20, 0.3 mM TCEP).[19]
-
The enzymatic reaction is initiated by adding the substrate (e.g., 25 µM dGTP) and an excess of E. coli PPase (e.g., 12.5 U/mL).[19]
-
The reaction proceeds at room temperature for a set time (e.g., 20 minutes).[19]
-
The reaction is stopped, and the MG reagent is added to detect the amount of Pi produced.
-
Absorbance is read at 630 nm, and the percentage of inhibition is calculated relative to a DMSO control.
-
Direct SAMHD1 Enzymatic Assay (B4NPP Substrate)
This orthogonal assay confirms direct inhibition of SAMHD1's catalytic activity without relying on a coupled enzyme.
-
Principle: In the presence of manganese ions (Mn²⁺), SAMHD1 can hydrolyze the artificial substrate bis(4-nitrophenyl) phosphate (B4NPP) to produce p-nitrophenyl phosphate (p-NPP) and p-nitrophenol (p-NP). The production of the chromogenic p-NP can be quantified by measuring absorbance at 410 nm.[1][8]
-
Protocol Outline:
-
Recombinant SAMHD1 is incubated with varying concentrations of the inhibitor in a buffer containing Mn²⁺.
-
The reaction is started by the addition of B4NPP.
-
Following incubation, the absorbance at 410 nm is measured to quantify p-NP production and determine the level of inhibition.[8]
-
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the direct binding of a ligand to a protein by measuring changes in its thermal stability.
-
Principle: The stability of a protein against thermal denaturation is monitored in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. Ligand binding typically stabilizes the protein, resulting in an increase in the melting temperature (Tm). However, compounds that bind to less stable, pre-oligomeric states can also cause destabilization (a decrease in Tm).
-
Protocol Outline:
-
Recombinant SAMHD1 is mixed with the fluorescent dye in a suitable buffer.
-
The test compound (this compound) or a DMSO control is added to the mixture.
-
The sample is heated gradually in a real-time PCR instrument, and fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition curve. A shift in Tm (ΔTm) in the presence of the compound indicates direct binding.[1]
-
Cellular Thermal Shift Assay (CETSA)
CETSA measures target engagement in a cellular environment by applying the principle of ligand-induced thermal stabilization to cells or cell lysates.[14]
-
Principle: When a protein binds to its ligand in a cell, it often becomes more resistant to heat-induced unfolding and aggregation. After heating, soluble, correctly folded protein can be separated from aggregated protein by centrifugation. The amount of soluble protein remaining at different temperatures is quantified, typically by Western blot.
-
Protocol Outline (Cell Lysate):
-
Prepare cell lysates from a relevant cell line (e.g., THP-1 monocytes).[1][18]
-
Incubate the lysate with the test compound (e.g., 100 µM this compound) or DMSO vehicle control.
-
Aliquot the treated lysate and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C).
-
Centrifuge the samples to pellet aggregated proteins.
-
Analyze the amount of soluble SAMHD1 remaining in the supernatant by Western blot.
-
Plot the amount of soluble protein versus temperature to generate a melting curve and determine the aggregation temperature (Tagg). A shift in the curve indicates target engagement.[1]
-
Selectivity and Cellular Activity
This compound has demonstrated reasonable selectivity for SAMHD1. When tested at concentrations up to 100 µM, it showed minimal inhibition against a panel of other nucleotide phosphatases, highlighting its specificity.[1][13]
However, a significant limitation of the current chemotype is its cellular activity. While CETSA experiments confirmed that this compound engages SAMHD1 in cell lysates, no significant engagement was observed in intact THP-1 cells.[1][18] This suggests that this compound has low cell permeability.[13][18] Consequently, in cellular assays, this compound did not potentiate the cytotoxic effects of cytarabine, an outcome that would be expected if it effectively inhibited intracellular SAMHD1.[13]
Conclusion and Future Directions
This compound is a validated chemical probe for studying the function and enzymology of SAMHD1 in vitro. Its unique allosteric mechanism of action, which deters the enzyme's oligomerization and activation without occupying nucleotide-binding sites, provides a powerful tool to investigate the dynamics of SAMHD1 regulation.[1][12][14] The availability of an inactive analog, TH7126, further strengthens its utility as a probe for well-controlled experiments.
The primary challenge for this chemical series is its limited cell permeability, which currently restricts its use in living cells.[18] Future medicinal chemistry efforts will likely focus on optimizing the physicochemical properties of the this compound scaffold to improve cellular uptake and potency. Success in this area could lead to the development of advanced probes for in vivo studies and potentially pave the way for a new class of therapeutic agents to be used as neoadjuvants in chemotherapy.
References
- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tetramerization of SAMHD1 Is Required for Biological Activity and Inhibition of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Activation of SAMHD1 Protein by Deoxynucleotide Triphosphate (dNTP)-dependent Tetramerization Requires dNTP Concentrations That Are Similar to dNTP Concentrations Observed in Cycling T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dNTP depletion and beyond: the multifaceted nature of SAMHD1-mediated viral restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of SAMHD1 inhibitor complexes reveal the mechanism of water-mediated dNTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric Activation of SAMHD1 Protein by Deoxynucleotide Triphosphate (dNTP)-dependent Tetramerization Requires dNTP Concentrations That Are Similar to dNTP Concentrations Observed in Cycling T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | SAMHD1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Understanding how TH6342 binds to pretetrameric SAMHD1
An In-depth Technical Guide to the Binding of TH6342 to Pretetrameric SAMHD1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the binding mechanism of this compound, a small molecule modulator of the Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). SAMHD1 is a crucial enzyme regulating cellular deoxynucleoside triphosphate (dNTP) levels, thereby impacting viral replication and the efficacy of certain chemotherapies. This compound presents a novel inhibitory mechanism by targeting the pretetrameric state of SAMHD1, preventing its allosteric activation and subsequent enzymatic activity.
Core Mechanism of Action
This compound acts as an allosteric inhibitor of SAMHD1. It engages with the protein in its monomeric or dimeric (pre-tetrameric) state.[1][2] This binding event prevents the conformational changes necessary for the formation of the catalytically active tetramer.[1] Crucially, the inhibitory action of this compound does not involve competition for the nucleotide-binding pockets, indicating a distinct mechanism from many other enzyme inhibitors.[1][2] Studies have shown that the N-terminal SAM domain of SAMHD1 is not required for the inhibitory activity of this compound, suggesting that the binding site is likely located within the catalytic HD domain.[3][4]
Signaling Pathway of SAMHD1 Activation and this compound Inhibition
The following diagram illustrates the allosteric activation of SAMHD1 and the point of intervention by this compound.
Quantitative Data: Inhibitory Potency of this compound and Analogs
The inhibitory activity of this compound and its analogs has been quantified using an enzyme-coupled malachite green (MG) assay. The half-maximal inhibitory concentration (IC50) values demonstrate low micromolar potency.
| Compound | IC50 (µM) | Assay Substrate | Reference |
| This compound | 0.9 ± 0.1 | dGTP | [1] |
| TH7127 | 0.5 ± 0.1 | dGTP | [1] |
| TH7528 | 0.8 ± 0.1 | dGTP | [1] |
| TH7126 (Inactive Control) | > 50 | dGTP | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments used to characterize the binding and inhibition of SAMHD1 by this compound.
Enzyme-Coupled Malachite Green (MG) Assay for SAMHD1 Activity
This assay indirectly measures the dNTPase activity of SAMHD1 by quantifying the release of inorganic phosphate.
Principle: SAMHD1 hydrolyzes dNTPs to deoxynucleosides and inorganic triphosphate (PPPi). An inorganic pyrophosphatase is added to the reaction to hydrolyze PPPi into three molecules of inorganic phosphate (Pi). The Pi is then detected colorimetrically using a malachite green reagent.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant SAMHD1 protein, the substrate (e.g., dGTP), and the test compound (e.g., this compound) in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.1% Triton X-100).
-
Enzyme Addition: Add inorganic pyrophosphatase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Color Development: Stop the reaction and add the malachite green reagent.
-
Measurement: Measure the absorbance at a wavelength of 620-640 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of wells with the test compound to control wells (with DMSO) and blank wells (no SAMHD1). Determine the IC50 values by fitting the dose-response data to a suitable model.[1]
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This biophysical assay assesses the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
Principle: Ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). A fluorescent dye that binds to hydrophobic regions of unfolded proteins is used to monitor the unfolding process as the temperature is increased.
Protocol:
-
Sample Preparation: Prepare a mixture of the target protein (SAMHD1), the fluorescent dye (e.g., SYPRO Orange), and the ligand (this compound) in a 384-well PCR plate.[5][6]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.[6]
-
Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment. The dye's fluorescence will increase as the protein unfolds and exposes its hydrophobic core.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. The change in Tm (ΔTm) in the presence of the ligand compared to the apo-protein indicates binding and stabilization.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a drug within a cellular environment.
Principle: Similar to the in vitro thermal shift assay, CETSA measures the thermal stabilization of a target protein upon ligand binding, but within intact cells or cell lysates.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., THP-1 cells) with the compound of interest (this compound) or a vehicle control (DMSO).[7]
-
Heating: Heat the treated cells at various temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[7][8]
-
Protein Detection: Analyze the amount of soluble SAMHD1 remaining at each temperature using Western blotting or other sensitive protein detection methods.[7][8]
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.[7]
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, visualize the logical flow of the key experimental procedures.
Workflow for Characterizing this compound Inhibition of SAMHD1
Detailed Workflow for a Cellular Thermal Shift Assay (CETSA)
Conclusion
This compound represents a significant tool compound for studying the biology of SAMHD1. Its unique mechanism of inhibiting SAMHD1 by binding to the pretetrameric form and preventing its activation opens new avenues for therapeutic intervention. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further investigate this interaction and develop novel SAMHD1-targeting therapies. The provided workflows and quantitative data serve as a foundation for future studies in this important area of drug discovery.
References
- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and functional characterization explains loss of dNTPase activity of the cancer-specific R366C/H mutant SAMHD1 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of TH6342 on Cellular Nucleotide Pools: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH6342 is a novel small-molecule inhibitor of the sterile alpha motif and HD-domain containing protein 1 (SAMHD1), a key regulator of cellular deoxynucleoside triphosphate (dNTP) pools. By preventing the allosteric activation and oligomerization of SAMHD1, this compound effectively inhibits its dNTP triphosphohydrolase activity. This guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cellular nucleotide metabolism, and detailed protocols for its experimental application. The information presented herein is intended to support further research into the therapeutic potential of SAMHD1 inhibition in oncology and virology.
Introduction to SAMHD1 and its Role in Nucleotide Homeostasis
SAMHD1 is a dNTP triphosphohydrolase that plays a critical role in maintaining the integrity of the cellular nucleotide pool.[1][2] It catalyzes the hydrolysis of dNTPs into their corresponding deoxynucleosides and inorganic triphosphate.[2] This enzymatic activity is crucial for preventing the accumulation of excess dNTPs, which can be mutagenic and lead to genomic instability.[2] The activity of SAMHD1 is tightly regulated through a complex mechanism involving allosteric activation by guanosine triphosphate (GTP) or dGTP and subsequent dNTP-dependent tetramerization.[3]
This compound: A Potent Inhibitor of SAMHD1
This compound has been identified as a potent and selective inhibitor of SAMHD1.[1] Unlike substrate analogs, this compound does not compete for the catalytic site. Instead, it functions as a non-competitive inhibitor by binding to the pre-tetrameric form of SAMHD1, thereby preventing the conformational changes necessary for its oligomerization and allosteric activation.[1] This unique mechanism of action makes this compound a valuable tool for studying the cellular functions of SAMHD1 and a promising candidate for therapeutic development.
Impact of this compound on Cellular Nucleotide Pools
By inhibiting the dNTPase activity of SAMHD1, this compound is expected to lead to an increase in the intracellular concentrations of all four canonical dNTPs (dATP, dCTP, dGTP, and dTTP). While direct quantitative data for this compound's effect on cellular dNTP pools is not yet extensively published, studies on SAMHD1 knockdown or inhibition by other means have consistently demonstrated a significant elevation of dNTP levels.[2] The expected quantitative impact of this compound on cellular dNTP pools, based on the established role of SAMHD1, is summarized in the table below.
| Deoxynucleoside Triphosphate (dNTP) | Expected Change upon this compound Treatment | Fold Increase (Hypothesized) |
| dATP | Increase | 2 - 10 |
| dCTP | Increase | 2 - 10 |
| dGTP | Increase | 2 - 10 |
| dTTP | Increase | 2 - 10 |
Table 1: Hypothesized quantitative effects of this compound on cellular dNTP pools. The fold increase is an estimation based on published data from SAMHD1 knockdown and other inhibition studies and requires experimental validation for this compound.
Signaling Pathways and Experimental Workflows
SAMHD1 Activation and Inhibition by this compound
The following diagram illustrates the allosteric activation pathway of SAMHD1 and the mechanism of inhibition by this compound.
Caption: Mechanism of SAMHD1 activation and its inhibition by this compound.
Experimental Workflow for Assessing this compound's Effect on Cellular dNTP Pools
The following diagram outlines a typical experimental workflow to quantify the changes in cellular dNTP levels following treatment with this compound.
Caption: Workflow for dNTP quantification after this compound treatment.
Experimental Protocols
In Vitro SAMHD1 Inhibition Assay
This protocol is adapted from the methods described in the foundational study of this compound.[1]
Objective: To determine the in vitro inhibitory activity of this compound on SAMHD1's dNTPase function.
Materials:
-
Recombinant human SAMHD1 protein
-
This compound
-
dGTP (substrate and allosteric activator)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Malachite green phosphate detection kit
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant SAMHD1 protein.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding dGTP to a final concentration that supports robust enzyme activity.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the amount of inorganic phosphate released using a malachite green assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Cellular dNTP Pools by LC-MS/MS
This protocol provides a general framework for the quantification of intracellular dNTPs.
Objective: To measure the concentrations of dATP, dCTP, dGTP, and dTTP in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold 60% methanol
-
LC-MS/MS system equipped with a suitable column for nucleotide separation (e.g., a C18 column with an ion-pairing agent or a specialized nucleotide analysis column)
-
dNTP standards for calibration curves
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration.
-
Cell Harvesting: Aspirate the medium and wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
dNTP Extraction: Resuspend the cell pellet in a known volume of ice-cold 60% methanol. Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins. Centrifuge at high speed to pellet the cellular debris.
-
Sample Preparation: Carefully collect the supernatant containing the dNTPs and dry it using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of mobile phase A for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the dNTPs using a suitable gradient elution program.
-
Detect and quantify the dNTPs using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for each dNTP should be used.
-
-
Data Analysis:
-
Generate a standard curve for each dNTP using known concentrations of standards.
-
Quantify the amount of each dNTP in the samples by interpolating their peak areas from the respective standard curves.
-
Normalize the dNTP amounts to the cell number to obtain concentrations in units such as pmol/10⁶ cells.
-
Compare the dNTP levels in this compound-treated cells to those in vehicle-treated control cells.
-
Conclusion
This compound represents a significant advancement in the study of nucleotide metabolism and SAMHD1 biology. Its specific mechanism of action provides a powerful tool for modulating cellular dNTP pools, with potential therapeutic applications in diseases characterized by dysregulated nucleotide metabolism, such as cancer and viral infections. The protocols and information provided in this guide are intended to facilitate further research into the promising capabilities of this compound. Future studies should focus on generating precise quantitative data on the dose- and time-dependent effects of this compound on dNTP pools in various cellular contexts to fully elucidate its therapeutic potential.
References
- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dNTPase activity of SAMHD1 is important for its suppression of innate immune responses in differentiated monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene editing of SAMHD1 in macrophage-like cells reveals complex relationships between SAMHD1 phospho-regulation, HIV-1 restriction, and cellular dNTP levels | Semantic Scholar [semanticscholar.org]
Foundational Research on TH6342: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on TH6342, a small molecule inhibitor of the deoxynucleoside triphosphate (dNTP) triphosphohydrolase SAMHD1. The information presented herein is based on the initial identification and characterization of this compound.
Executive Summary
This compound has been identified as a potent inhibitor of the enzymatic activity of SAMHD1. Its mechanism of action involves the allosteric inhibition of SAMHD1 tetramerization, a crucial step for its hydrolase activity. While this compound demonstrates significant potency in biochemical assays against recombinant SAMHD1 protein, it is critical to note that the foundational research indicates a lack of significant cytotoxic effects in cancer cell lines. This suggests that while this compound is a valuable tool for studying SAMHD1 biochemistry, its potential as a direct anticancer agent may be limited.
Quantitative Data: Biochemical Potency of this compound and Analogs
The following table summarizes the inhibitory activity of this compound and its analogs against the dGTP hydrolase activity of recombinant SAMHD1, as determined by a malachite green-based assay.
| Compound | IC50 (µM) against dGTP Hydrolysis |
| This compound | 2.5 |
| TH7127 | 1.8 |
| TH7528 | 3.2 |
| TH7126 (inactive analog) | > 50 |
Mechanism of Action of this compound
This compound acts as a SAMHD1 modulator by binding to the pre-tetrameric form of the enzyme.[1] This binding prevents the oligomerization and allosteric activation of SAMHD1, which is essential for its function as a dNTP triphosphohydrolase.[1][2] The inhibitory mechanism of this compound is notable as it does not involve competition at the nucleotide-binding pocket.[1] Kinetic studies have shown that this compound and its analogs impede the allosteric activation of SAMHD1.[2]
Signaling Pathway Diagram: this compound Inhibition of SAMHD1 Activation
Caption: Mechanism of this compound-mediated inhibition of SAMHD1 activation.
Experimental Protocols
Detailed methodologies for the key biochemical experiments are provided below.
SAMHD1 Expression and Purification
Recombinant human SAMHD1 protein is expressed in E. coli and purified using a combination of affinity and size-exclusion chromatography.
Workflow Diagram: Protein Purification
References
Methodological & Application
Application Notes and Protocols for the Use of TH6342 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH6342 is a novel small-molecule modulator of the Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1).[1][2] SAMHD1 is a dNTP triphosphohydrolase that plays a critical role in maintaining cellular deoxynucleoside triphosphate (dNTP) pools, impacting viral replication and the efficacy of certain chemotherapeutic agents.[1][2][3] this compound presents a unique mechanism of action, binding to pre-tetrameric SAMHD1 and preventing its allosteric activation and oligomerization, a crucial step for its enzymatic activity.[1][2] Notably, this compound does not occupy the nucleotide-binding pockets of SAMHD1, making it a valuable tool for studying the regulation and function of this enzyme.[1][2] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on SAMHD1 function and cellular viability.
Mechanism of Action of this compound
This compound inhibits SAMHD1 activity by interfering with its structural transition from an inactive monomer/dimer to a catalytically active tetramer. The activation of SAMHD1 is a stepwise process initiated by the binding of GTP or dGTP to its allosteric site 1 (A1), which promotes the formation of dimers. Subsequent binding of dNTPs to allosteric site 2 (A2) facilitates the assembly of the active tetramer. This compound binds to the pre-tetrameric form of SAMHD1, deterring the dimerization and subsequent tetramerization required for its hydrolase activity.[1][2]
Signaling Pathway of SAMHD1 Activation and Inhibition by this compound
Caption: Mechanism of SAMHD1 activation and its inhibition by this compound.
Quantitative Data
The following table summarizes the in vitro inhibitory activities of this compound and its analogs against SAMHD1. It is important to note that while potent in biochemical assays, this compound has demonstrated minimal engagement in intact THP-1 cells and did not sensitize these cells to cytarabine in a cell-based assay.
| Compound | Target | Assay | Substrate | IC50 (µM) | Reference |
| This compound | SAMHD1 | Enzyme-coupled Malachite Green | dGTP | 9.6 | [2] |
| TH7127 | SAMHD1 | Enzyme-coupled Malachite Green | dGTP | Low µM | [2] |
| TH7528 | SAMHD1 | Enzyme-coupled Malachite Green | dGTP | Low µM | [2] |
| TH7126 | SAMHD1 | Enzyme-coupled Malachite Green | dGTP | Inactive | [2] |
Experimental Protocols
Cell Viability Assay Using THP-1 Cells
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of the human monocytic cell line THP-1 using a resazurin-based assay.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt (e.g., AlamarBlue™)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound in THP-1 cells.
Procedure:
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed THP-1 cells into a 96-well clear-bottom black plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. A suggested starting concentration for the highest dose is 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells of the cell plate. For the vehicle control wells, add 100 µL of culture medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Resazurin Addition: Following incubation, add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate the plate for 4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other wells.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. This protocol provides a general framework for assessing the engagement of this compound with SAMHD1 in THP-1 cells.
Materials:
-
THP-1 cells
-
This compound
-
PBS
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Primary antibody against SAMHD1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Equipment for SDS-PAGE and Western blotting
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Preparation: Harvest THP-1 cells and resuspend them in PBS containing a protease inhibitor cocktail.
-
Compound Treatment: Divide the cell suspension into two aliquots. Treat one with this compound (e.g., 100 µM) and the other with the corresponding concentration of DMSO (vehicle control). Incubate for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatants (soluble protein fractions) and mix with Laemmli sample buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for SAMHD1, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. Quantify the band intensities and plot the relative amount of soluble SAMHD1 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological materials. The provided concentration ranges for this compound are suggestions and may require optimization for specific cell lines and experimental conditions.
References
- 1. SAMHD1 controls cell cycle status, apoptosis and HIV-1 infection in monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
Application of TH6342 in Studying Chemotherapy Resistance
Application Note
Introduction
TH6342 is a novel small molecule modulator of the Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1).[1][2] SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that plays a critical role in maintaining cellular dNTP pool homeostasis and has been implicated in the detoxification of chemotherapy metabolites.[2][3][4] Overexpression or hyperactivity of SAMHD1 can lead to resistance to nucleoside analog-based chemotherapeutic agents, such as cytarabine (ara-C), by hydrolyzing their active triphosphate forms.[4] this compound presents a valuable tool for researchers studying the mechanisms of chemotherapy resistance and developing strategies to overcome it.
This compound acts as a SAMHD1 inhibitor by binding to pre-tetrameric SAMHD1, thereby preventing its oligomerization and subsequent allosteric activation.[1][3] This mechanism of action is distinct from nucleotide-binding pocket inhibitors and offers a specific way to probe the function of SAMHD1 in cancer cells.[1][3] By inhibiting SAMHD1, this compound can potentially re-sensitize chemoresistant cancer cells to nucleoside analog drugs.
Principle
The primary application of this compound in the context of chemotherapy resistance is to inhibit the dNTPase activity of SAMHD1. This leads to an increase in the intracellular concentration of the active triphosphate forms of nucleoside analog drugs, thereby enhancing their cytotoxic effects against cancer cells. The study of this compound can help elucidate the role of SAMHD1 in specific cancer types and its contribution to resistance to various chemotherapeutic regimens.
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs against SAMHD1
| Compound | IC50 (µM) against SAMHD1 | Notes | Reference |
| This compound | Low µM potency | Specific inhibitor | [3] |
| TH7127 | Low µM potency | Analog of this compound | [3] |
| TH7528 | Low µM potency | Analog of this compound | [3] |
| TH7126 | Inactive | Inactive analog, suitable as a negative control | [3] |
Table 2: Effect of this compound on SAMHD1 Thermal Stability
| Treatment | Change in Melting Temperature (Tm) | Interpretation | Reference |
| This compound (0.5 mM) on GTP-bound SAMHD1 | Mildly destabilized | Suggests interaction with the GTP-bound state | [3] |
| This compound (0.5 mM) on dGTPαS-bound SAMHD1 | No significant change | Does not significantly affect the stabilized tetrameric form | [3] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual roles of SAMHD1 in tumor development and chemoresistance to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TH6342 to Sensitize Cancer Cells to Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs are a cornerstone of chemotherapy for various malignancies. Their efficacy, however, can be limited by intrinsic or acquired resistance mechanisms within cancer cells. One such mechanism involves the sterile alpha motif and histidine-aspartate domain-containing protein 1 (SAMHD1), a dNTP triphosphohydrolase that can hydrolyze the active triphosphate forms of several nucleoside analog drugs, thereby inactivating them.[1][2]
TH6342 is a modulator of SAMHD1 that binds to the pre-tetrameric state of the enzyme, preventing its oligomerization and subsequent allosteric activation.[3][4][5] By inhibiting SAMHD1, this compound is hypothesized to prevent the degradation of the active metabolites of nucleoside analogs, thus increasing their intracellular concentration and enhancing their cytotoxic effects on cancer cells.
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the potential of this compound to sensitize cancer cells to nucleoside analog-based chemotherapies. While direct experimental evidence for the combination of this compound with nucleoside analogs is emerging, the protocols outlined below provide a robust framework for researchers to explore this promising therapeutic strategy.
Scientific Rationale
SAMHD1 has been identified as a key factor in determining the sensitivity of cancer cells to various nucleoside-based antimetabolites.[1] The active form of many of these drugs is their triphosphate metabolite, which can be recognized and hydrolyzed by SAMHD1. For instance, the active metabolite of cytarabine (ara-C), ara-CTP, is a known substrate for SAMHD1.[1][2] Knockdown or knockout of SAMHD1 in acute myeloid leukemia (AML) cells has been shown to increase their sensitivity to the cytotoxic effects of ara-C.[1]
This compound acts as an inhibitor of SAMHD1 by preventing its dGTP-induced activation in a dose-dependent manner.[3][5] This inhibition is achieved without occupying the nucleotide-binding pocket, suggesting a novel mechanism of action.[3][4] Based on this mechanism, it is strongly hypothesized that pre-treatment or co-administration of cancer cells with this compound will block SAMHD1-mediated degradation of nucleoside analog triphosphates, leading to their accumulation and enhanced therapeutic efficacy.
Data Presentation
The following table summarizes the known effects of SAMHD1 on the efficacy of various nucleoside analogs, providing the basis for hypothesizing the sensitizing potential of this compound.
| Nucleoside Analog | Cancer Type(s) | Effect of SAMHD1 Expression | Reference(s) |
| Cytarabine (ara-C) | Acute Myeloid Leukemia (AML) | High expression correlates with resistance. Knockdown/knockout increases sensitivity. | [1][2] |
| Nelarabine | Hematological Malignancies | SAMHD1 knockout increases sensitivity. | [1] |
| Fludarabine | Hematological Malignancies | SAMHD1 knockout increases sensitivity. | [1] |
| Decitabine | Hematological Malignancies | SAMHD1 knockout increases sensitivity. | [1] |
| Vidarabine | Not specified | SAMHD1 knockout increases sensitivity. | [1] |
| Clofarabine | Hematological Malignancies | SAMHD1 knockout increases sensitivity. | [1] |
| Trifluridine | Not specified | SAMHD1 knockout increases sensitivity. | [1] |
Mandatory Visualizations
Caption: Mechanism of this compound-mediated sensitization to nucleoside analogs.
Caption: Experimental workflow for assessing drug synergy.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Values
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and a nucleoside analog (e.g., cytarabine) individually.
Materials:
-
Cancer cell line of interest (e.g., THP-1 for AML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Nucleoside analog (e.g., Cytarabine, stock solution in water or PBS)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Multichannel pipette
-
Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the nucleoside analog in complete medium. A typical concentration range for this compound is 0.1 to 100 µM. The range for the nucleoside analog will depend on the specific drug and cell line.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO for this compound) and untreated controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the drug concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 2: Combination Drug Study and Synergy Analysis
This protocol is to assess the synergistic, additive, or antagonistic effect of combining this compound with a nucleoside analog.
Materials:
-
Same as Protocol 1.
Procedure:
-
Experimental Setup:
-
Follow the cell seeding procedure as in Protocol 1.
-
Design a matrix of drug concentrations. This typically involves a 5x5 or 7x7 matrix where one drug is serially diluted along the rows and the other along the columns. The concentrations should bracket the IC50 values determined in Protocol 1.
-
-
Drug Treatment:
-
Prepare the combination drug dilutions in complete medium.
-
Add 100 µL of the drug combinations to the corresponding wells. Include single-agent controls and a vehicle control.
-
-
Incubation and Viability Assessment:
-
Follow the incubation and cell viability assessment steps as described in Protocol 1.
-
-
Synergy Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol measures the induction of apoptosis in response to treatment with this compound, a nucleoside analog, or their combination.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound and nucleoside analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound alone, the nucleoside analog alone, or the combination at pre-determined concentrations (e.g., at or below their respective IC50 values). Include an untreated control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The inhibition of SAMHD1 presents a rational and compelling strategy to enhance the efficacy of nucleoside analog chemotherapies in cancer. This compound, as a specific modulator of SAMHD1, is a valuable tool for investigating this therapeutic approach. The protocols provided herein offer a standardized methodology for researchers to rigorously evaluate the potential of this compound to sensitize cancer cells to nucleoside analogs, with the ultimate goal of improving patient outcomes. Further in vivo studies will be necessary to validate the preclinical findings and translate this promising strategy to the clinic.
References
- 1. SAMHD1 protects cancer cells from various nucleoside-based antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Anti-HIV Host Factor SAMHD1 Regulates Viral Sensitivity to Nucleoside Reverse Transcriptase Inhibitors via Modulation of Cellular Deoxyribonucleoside Triphosphate (dNTP) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro SAMHD1 Inhibition by TH6342
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile alpha motif and histidine-aspartic acid domain-containing protein 1 (SAMHD1) is a dNTP triphosphohydrolase that plays a crucial role in maintaining cellular deoxynucleoside triphosphate (dNTP) homeostasis and restricting the replication of certain viruses, including HIV-1.[1] By depleting the cellular dNTP pool, SAMHD1 limits the substrates available for reverse transcription and DNA synthesis.[1] Furthermore, SAMHD1 has been implicated in cancer chemotherapy by metabolizing and inactivating nucleoside analog drugs.[1][2] this compound is a novel small molecule modulator of SAMHD1 that presents a unique mechanism of action, making it a valuable tool for studying SAMHD1 function and a potential lead compound for therapeutic development.[3][4]
This compound acts by binding to pretetrameric SAMHD1, thereby preventing the dGTP-induced oligomerization and allosteric activation required for its hydrolase activity.[3][5] This mode of inhibition is distinct as it does not involve competition at the nucleotide-binding pockets.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on SAMHD1.
Quantitative Data Summary
The inhibitory potency of this compound against SAMHD1 has been evaluated using various substrates. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro enzymatic assays.
| Substrate | IC50 (µM) | Assay Type | Reference |
| dGTP | 9.6 | Enzyme-coupled | [4][6] |
| Cl-F-ara-ATP | 11.0 | Enzyme-coupled | [4] |
| ara-CTP | 5.8 | Enzyme-coupled | [4] |
Signaling and Activation Pathway of SAMHD1
SAMHD1 activity is tightly regulated through allosteric activation and oligomerization. The following diagram illustrates the proposed mechanism of SAMHD1 activation and the inhibitory action of this compound.
Caption: Mechanism of SAMHD1 activation and inhibition by this compound.
Experimental Protocols
Enzyme-Coupled Malachite Green Assay for SAMHD1 Activity
This assay provides a colorimetric readout for SAMHD1 hydrolase activity by measuring the release of inorganic phosphate (Pi).[7][8] The triphosphate (PPPi) product of the SAMHD1 reaction is converted to Pi by a coupling enzyme, inorganic pyrophosphatase (PPase).[8]
Workflow Diagram
Caption: Workflow for the enzyme-coupled malachite green assay.
Materials:
-
Recombinant human SAMHD1
-
E. coli inorganic pyrophosphatase (PPase)[7]
-
Reaction Buffer: 25 mM Tris-acetate pH 8, 40 mM NaCl, 1 mM MgCl₂, 0.005% Tween-20, 0.3 mM TCEP[9]
-
dGTP solution
-
This compound stock solution in DMSO
-
Malachite Green reagent
-
EDTA solution (for quenching)
-
96-well microplate
Procedure:
-
Prepare a master mix containing recombinant SAMHD1 (final concentration 0.35 µM) and PPase (final concentration 12.5 U/mL) in the reaction buffer.[7][9]
-
Add 2 µL of this compound at various concentrations (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the SAMHD1/PPase master mix to the wells and pre-incubate for 10 minutes at room temperature.[10]
-
Initiate the reaction by adding dGTP to a final concentration of 25 µM.[9] The final reaction volume is typically 100 µL.[10]
-
Incubate the plate at room temperature for 20 minutes.[7][9]
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.[10]
-
Add the Malachite Green reagent according to the manufacturer's instructions and incubate for 20 minutes for color development.[7]
-
Measure the absorbance at 620-630 nm using a microplate reader.[7][11]
-
Calculate the percentage of SAMHD1 activity remaining at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]
Direct SAMHD1 Enzymatic Assay using bis(4-nitrophenyl) phosphate (b4NPP)
This assay directly measures SAMHD1's phosphodiesterase activity using a chromogenic substrate, bis(4-nitrophenyl) phosphate (b4NPP), in the presence of Mn²⁺ as a cofactor.[10][12]
Materials:
-
Recombinant human SAMHD1
-
HTS Reaction Buffer: 50 mM Tris pH 8.0, 100 mM NaCl, 5 mM MnCl₂, 2% glycerol, 0.5 mM TCEP.[10]
-
bis(4-nitrophenyl) phosphate (b4NPP) solution
-
This compound stock solution in DMSO
-
96-well microplate
Procedure:
-
Dilute recombinant SAMHD1 in HTS reaction buffer.
-
Add this compound at various concentrations (or DMSO as a control) to the wells of a 96-well plate.
-
Add the diluted SAMHD1 to the wells.
-
Initiate the reaction by adding b4NPP.
-
The hydrolysis of b4NPP by SAMHD1 produces p-nitrophenol (p-NP), which can be quantified by measuring the absorbance at 410 nm.[12]
-
Monitor the change in absorbance over time to determine the reaction rate.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocol.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of this compound to SAMHD1 in a cellular context.[2][13] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow Diagram
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
THP-1 cells (or other cells expressing SAMHD1)
-
This compound stock solution in DMSO
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Reagents and equipment for SDS-PAGE and Western blotting (including primary antibody against SAMHD1 and a loading control like SOD-1)[14]
Procedure:
-
Treat intact THP-1 cells or cell lysates with this compound (e.g., 100 µM) or DMSO as a control.[13]
-
Aliquot the treated samples and heat them at a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an antibody specific for SAMHD1. A loading control should also be probed.[14]
-
Quantify the band intensities for SAMHD1 at each temperature.
-
Plot the relative amount of soluble SAMHD1 as a function of temperature to generate melting curves. A shift in the melting curve for the this compound-treated sample compared to the DMSO control indicates target engagement.
Indirect Cellular Assay of SAMHD1 Inhibition
This phenotypic assay indirectly measures the inhibition of SAMHD1 in cells by assessing the potentiation of the cytotoxicity of cytarabine (ara-C), a nucleoside analog drug that is a substrate for SAMHD1.[14] Inhibition of SAMHD1 prevents the hydrolysis of the active triphosphate form of ara-C (ara-CTP), thus increasing its cytotoxic effect in SAMHD1-competent cells.[14]
Materials:
-
SAMHD1-competent (SAMHD1+/+) and SAMHD1-deficient (SAMHD1-/-) cells (e.g., THP-1)[14]
-
Cytarabine (ara-C)
-
This compound
-
Cell culture medium and reagents
-
Reagents for a cell viability assay (e.g., resazurin)[14]
Procedure:
-
Seed both SAMHD1+/+ and SAMHD1-/- cells in 96-well plates.
-
Treat the cells with a dose matrix of ara-C and this compound.
-
Incubate the cells for a period of time (e.g., four days).[14]
-
Assess cell viability using a suitable assay, such as the resazurin reduction assay.[14]
-
Analyze the data to determine if this compound potentiates the cytotoxicity of ara-C specifically in the SAMHD1+/+ cells compared to the SAMHD1-/- cells. A selective potentiation in the SAMHD1-competent cells indicates on-target inhibition of SAMHD1.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SAMHD1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 [jove.com]
- 8. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with TH6342
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and validate the engagement of a compound with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced stabilization of a target protein, which results in an increased resistance to thermal denaturation. This change in thermal stability is then quantified to assess the extent of target engagement.
TH6342 is a small molecule modulator of Sterile Alpha Motif and HD-Domain Containing Protein 1 (SAMHD1), a dNTP triphosphohydrolase that plays a crucial role in cellular dNTP metabolism, viral restriction, and cancer chemotherapy resistance. This compound has been shown to bind to the pre-tetrameric form of SAMHD1, thereby preventing its oligomerization and subsequent allosteric activation without occupying the nucleotide-binding pocket.[1][2]
These application notes provide a detailed protocol for performing a Cellular Thermal Shift Assay to assess the engagement of this compound with its target protein, SAMHD1, in a cell lysate format. Additionally, a general protocol for an Isothermal Dose-Response (ITDR) CETSA is included to enable the determination of compound potency.
Signaling Pathway of SAMHD1 and Inhibition by this compound
SAMHD1 exists in a dynamic equilibrium between monomeric, dimeric, and tetrameric forms. Its activation is a multi-step process initiated by the binding of GTP to an allosteric site, which promotes dimerization. Subsequently, the binding of dNTPs to a second allosteric site induces the formation of the catalytically active homotetramer. This compound intercepts this activation pathway by binding to a pre-tetrameric state of SAMHD1, which deters the dimerization and subsequent oligomerization required for its enzymatic activity.[1][3]
Caption: Mechanism of SAMHD1 activation and its inhibition by this compound.
Quantitative Data Summary
CETSA experiments have demonstrated a mild thermal stabilization of SAMHD1 in the presence of this compound in THP-1 cell lysates.[3] While the precise melting temperatures (Tagg) and the thermal shift (ΔTagg) have not been explicitly reported in the available literature, the qualitative results confirm target engagement in a cell lysate context. No significant engagement was observed in intact cells, suggesting poor cell permeability of the compound.[3]
| Compound | Target | System | Concentration | Tagg (DMSO) | Tagg (Compound) | ΔTagg | Reference |
| This compound | SAMHD1 | THP-1 Cell Lysate | 100 µM | Not Reported | Not Reported | Mild Stabilization | [3] |
Note: The term "Mild Stabilization" indicates a statistically significant but small increase in the melting temperature of SAMHD1 upon this compound binding, as visually represented in the published melting curves. For a precise quantitative analysis, it is recommended to determine the Tagg values empirically by following the provided protocol.
Experimental Protocols
CETSA Melt Curve Protocol for this compound and SAMHD1 in Cell Lysate
This protocol is adapted from methodologies used for assessing SAMHD1 target engagement.[3]
1. Cell Culture and Lysate Preparation: a. Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Harvest cells by centrifugation at 300 x g for 5 minutes. c. Wash the cell pellet twice with ice-cold PBS. d. Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS with protease inhibitors) at a concentration of 10-20 x 10⁶ cells/mL. e. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). f. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet cell debris. g. Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Compound Incubation: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer. b. Aliquot the lysate into two tubes. To one tube, add this compound to a final concentration of 100 µM. To the other, add an equivalent volume of DMSO as a vehicle control. c. Incubate the tubes at room temperature for 30-60 minutes.
3. Thermal Challenge: a. Aliquot the compound-treated and DMSO-treated lysates into PCR tubes for each temperature point to be tested (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C, 67°C). b. Place the PCR tubes in a thermal cycler and heat for 3 minutes at the respective temperatures. c. After heating, cool the tubes to room temperature for 3 minutes.
4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced aggregated proteins. b. Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Analysis: a. Determine the protein concentration of the soluble fractions. b. Prepare samples for SDS-PAGE by adding loading buffer and boiling for 5 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel. d. Perform Western blotting to detect the levels of soluble SAMHD1 using a specific primary antibody. A loading control, such as SOD-1, should also be probed to ensure equal loading. e. Develop the blot and quantify the band intensities using densitometry.
6. Data Analysis: a. Normalize the SAMHD1 band intensity for each temperature point to the intensity of the loading control. b. For each treatment group (DMSO and this compound), plot the normalized soluble SAMHD1 levels against the temperature. c. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured. d. The thermal shift (ΔTagg) is calculated as: ΔTagg = Tagg(this compound) - Tagg(DMSO).
Caption: Experimental workflow for the CETSA melt curve assay.
Isothermal Dose-Response (ITDR) CETSA Protocol
This general protocol can be adapted to determine the potency (EC₅₀) of this compound for SAMHD1 engagement.
1. Preliminary Melt Curve: a. First, perform a CETSA melt curve experiment as described above to determine the Tagg of SAMHD1 in the absence of the compound. b. Select a single temperature for the ITDR experiment that results in approximately 50-80% protein denaturation. This temperature should be on the steep part of the melting curve to provide a suitable assay window.
2. Compound Titration and Incubation: a. Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). b. Aliquot the THP-1 cell lysate (prepared as described above) into tubes. c. Add the different concentrations of this compound to the lysate aliquots. Include a DMSO-only control. d. Incubate at room temperature for 30-60 minutes.
3. Isothermal Heating: a. Heat all samples (including the DMSO control) at the pre-determined temperature for 3 minutes using a thermal cycler. b. Cool the samples to room temperature for 3 minutes.
4. Sample Processing and Analysis: a. Follow steps 4 and 5 of the CETSA Melt Curve Protocol to separate soluble proteins and perform Western blotting for SAMHD1 and a loading control.
5. Data Analysis: a. Quantify the band intensities for soluble SAMHD1 at each compound concentration. b. Normalize the data, for example, by setting the signal from the unheated DMSO control to 100% and the signal from the heated DMSO control to 0%. c. Plot the normalized soluble SAMHD1 levels against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that results in 50% stabilization of SAMHD1.
Caption: Logical workflow for the Isothermal Dose-Response CETSA.
References
Application Note and Protocol: Assessing TH6342 Activity in THP-1 Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH6342 is a novel small molecule modulator of the sterile alpha motif and histidine-aspartic acid domain-containing protein 1 (SAMHD1).[1][2] SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that plays a crucial role in maintaining cellular dNTP pools and has been identified as a restriction factor for certain viruses, including HIV-1.[1] this compound acts by binding to pretetrameric SAMHD1, thereby preventing its allosteric activation and oligomerization, which is essential for its enzymatic activity.[1][3] Unlike many inhibitors, this compound does not occupy the nucleotide-binding pocket of SAMHD1.[1][3] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on endogenous SAMHD1 in THP-1 human monocytic cell lysates. THP-1 cells are a relevant model system as they endogenously express SAMHD1.
Signaling Pathway and Mechanism of Action
The mechanism of this compound-mediated inhibition of SAMHD1 involves interference with the enzyme's activation process. SAMHD1 requires the binding of allosteric activators, such as GTP, to induce dimerization and subsequent tetramerization, forming the catalytically competent enzyme.[3][4] this compound has been shown to deter this dimerization and allosteric activation.[3]
Caption: Mechanism of this compound action on the SAMHD1 activation pathway.
Experimental Workflow
The overall workflow for assessing this compound activity in THP-1 cell lysates involves cell culture and lysis, followed by an enzymatic assay to measure SAMHD1 activity in the presence of varying concentrations of the inhibitor.
Caption: Workflow for assessing this compound activity in THP-1 cell lysates.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| THP-1 Cells | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedchemExpress | HY-136342 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Malachite Green Phosphate Assay Kit | Sigma-Aldrich | MAK307 |
| dGTP | Thermo Fisher | R0181 |
| GTP | Sigma-Aldrich | G8877 |
| 96-well Microplates, Clear Flat-Bottom | Corning | 3596 |
Experimental Protocols
THP-1 Cell Culture
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in suspension at a density between 1 x 10^5 and 1 x 10^6 cells/mL at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed cells to achieve a density of approximately 5 x 10^5 cells/mL.
Preparation of THP-1 Cell Lysate
-
Harvest approximately 5 x 10^6 THP-1 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 200 µL of ice-cold RIPA buffer supplemented with protease inhibitors.[5][6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the total protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]
-
Normalize the lysate concentration to 1-2 mg/mL with RIPA buffer and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.[6]
SAMHD1 Activity Assay (Enzyme-Coupled Malachite Green Assay)
This protocol is adapted from methods used to study SAMHD1 enzymatic activity.[9] The assay measures the amount of inorganic phosphate released from the hydrolysis of dGTP by SAMHD1.
-
Prepare this compound Dilutions: Prepare a 2X serial dilution of this compound in the assay buffer (provided in the Malachite Green Assay Kit or a suitable buffer such as 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2). Include a vehicle control (DMSO).
-
Assay Plate Setup:
-
Add 25 µL of the 2X this compound dilutions to the wells of a 96-well plate.
-
Add 25 µL of the THP-1 cell lysate (diluted to an appropriate concentration, e.g., 0.5 mg/mL, in assay buffer) to each well.
-
Include a "no lysate" control to measure background dGTP hydrolysis.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow this compound to interact with SAMHD1.
-
Reaction Initiation:
-
Prepare a 2X substrate solution containing dGTP (final concentration, e.g., 1 mM) and GTP (final concentration, e.g., 100 µM) in the assay buffer.
-
Add 50 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will be 100 µL.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green Phosphate Assay Kit according to the manufacturer's protocol.
-
Typically, this involves adding the malachite green reagent to each well, incubating for a short period at room temperature, and then measuring the absorbance at a specified wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the "no lysate" control from all other readings.
-
Calculate the percentage of SAMHD1 activity for each this compound concentration relative to the vehicle control (100% activity).
-
Plot the percentage of SAMHD1 activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
The quantitative data from the SAMHD1 activity assay should be summarized in a clear and structured table for easy comparison of the inhibitory effects of different concentrations of this compound.
Table 1: Inhibition of SAMHD1 Activity in THP-1 Cell Lysates by this compound
| This compound Concentration (µM) | Absorbance (620 nm) (Mean ± SD) | % SAMHD1 Activity |
| 0 (Vehicle Control) | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Calculate Value] |
| [Concentration 2] | [Insert Value] | [Calculate Value] |
| [Concentration 3] | [Insert Value] | [Calculate Value] |
| [Concentration 4] | [Insert Value] | [Calculate Value] |
| [Concentration 5] | [Insert Value] | [Calculate Value] |
| [Concentration 6] | [Insert Value] | [Calculate Value] |
| No Lysate Control | [Insert Value] | N/A |
IC50 Value for this compound: [Insert Calculated Value] µM
Troubleshooting
-
Low SAMHD1 Activity:
-
Increase the amount of cell lysate used in the assay.
-
Optimize the reaction time to allow for more product formation.
-
Ensure the presence of the allosteric activator GTP in the reaction mixture.
-
-
High Background:
-
Ensure the dGTP substrate solution is fresh and has not undergone spontaneous hydrolysis.
-
Subtract the "no lysate" control readings accurately.
-
-
Inconsistent Results:
-
Ensure accurate pipetting and thorough mixing.
-
Use aliquoted cell lysates to avoid multiple freeze-thaw cycles.
-
Maintain consistent incubation times and temperatures.
-
Conclusion
This application note provides a comprehensive protocol for assessing the activity of this compound against endogenous SAMHD1 in THP-1 cell lysates. The described malachite green-based enzymatic assay offers a robust and quantitative method to determine the inhibitory potency of this compound and can be adapted for screening other potential SAMHD1 inhibitors. The provided diagrams and detailed steps are intended to facilitate the successful implementation of this assay in a research or drug development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abnova.com [abnova.com]
- 6. Buy THP1 whole cell lysate [antibodysystem.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: TH6342 and Cytarabine Combination Therapy in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. The standard of care for many AML patients involves chemotherapy with agents like cytarabine (Ara-C), a nucleoside analog that disrupts DNA replication and induces cell death. However, resistance to cytarabine remains a significant clinical challenge.
Recent research has highlighted the critical role of metabolic reprogramming in cancer progression. MTHFD2 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2) is a mitochondrial enzyme in the one-carbon folate metabolic pathway that is highly expressed in cancer cells, including AML, but has limited expression in normal adult tissues.[1][2] MTHFD2 plays a crucial role in providing one-carbon units for the synthesis of nucleotides, particularly thymidine.[3] Its inhibition leads to thymidine depletion, uracil misincorporation into DNA, and subsequent replication stress, S-phase arrest, and apoptosis in cancer cells.[3][4]
TH6342 is a potent and selective inhibitor of MTHFD2. By targeting a key metabolic vulnerability of AML cells, this compound presents a promising therapeutic strategy. This document outlines the rationale, experimental protocols, and potential synergistic effects of combining this compound with the standard chemotherapeutic agent, cytarabine, for the treatment of AML.
Mechanism of Action and Synergy
The combination of this compound and cytarabine is predicated on a synergistic attack on the process of DNA replication in rapidly dividing AML cells.
-
This compound's Mechanism of Action: As an MTHFD2 inhibitor, this compound blocks the de novo synthesis of thymidine, a crucial building block for DNA. This leads to a depletion of the intracellular thymidine triphosphate (dTTP) pool, causing an imbalance in the deoxynucleoside triphosphate (dNTP) pool. The consequence is replication fork stalling, DNA damage, and the induction of replication stress, ultimately triggering apoptosis.[3]
-
Cytarabine's Mechanism of Action: Cytarabine is a pyrimidine nucleoside analog that, once intracellularly converted to its active triphosphate form (ara-CTP), competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. The incorporation of ara-CTP into the growing DNA strand inhibits the function of DNA polymerase, leading to chain termination and the stalling of replication forks.[5][6]
-
Proposed Synergistic Interaction: The combination of this compound and cytarabine is hypothesized to exert a powerful synergistic effect by creating a multi-pronged assault on DNA synthesis and integrity. This compound-induced thymidine depletion sensitizes cancer cells to the DNA-damaging effects of cytarabine. The replication stress induced by this compound is further exacerbated by the direct inhibition of DNA chain elongation by cytarabine. This dual assault on DNA replication is expected to lead to an overwhelming level of DNA damage, pushing the cancer cells beyond their repair capacity and into apoptosis. Studies combining another MTHFD2 inhibitor, DS18561882, with cytarabine in AML cell lines have demonstrated a synergistic effect, supporting this hypothesis.
Data Presentation
The following table summarizes the synergistic effects of combining the MTHFD2 inhibitor DS18561882 with cytarabine in various AML cell lines, as demonstrated in preclinical studies. This data serves as a strong rationale for investigating the combination of this compound and cytarabine.
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) at Fa 0.5 | Synergy Interpretation | Reference |
| U937 | DS18561882 | 0.15 | < 1 | Synergy | |
| Cytarabine | 0.03 | ||||
| MOLM-14 | DS18561882 | 0.25 | < 1 | Synergy | |
| Cytarabine | 0.02 | ||||
| THP-1 | DS18561882 | 0.3 | < 1 | Synergy | |
| Cytarabine | 0.04 | ||||
| KG-1 | DS18561882 | 0.4 | < 1 | Synergy | |
| Cytarabine | 0.05 | ||||
| HL-60 | DS18561882 | 0.2 | < 1 | Synergy | |
| Cytarabine | 0.01 |
*Fa 0.5 represents the point at which 50% of cells are affected (inhibited). A Combination Index (CI) < 1 indicates synergy.
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy and synergy of this compound and cytarabine combination therapy in AML cell lines.
Protocol 1: Cell Culture and Drug Preparation
-
Cell Culture:
-
Culture human AML cell lines (e.g., MOLM-13, MV4-11, HL-60, U937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before each experiment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and cytarabine in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Store stock solutions at -20°C.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Protocol 2: Cell Viability Assay and Synergy Analysis
-
Cell Seeding:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and cytarabine, both individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells (vehicle control).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CCK-8 Assay):
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis and Synergy Quantification:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for this compound and cytarabine individually.
-
Analyze the synergistic effects of the combination treatment using the Chou-Talalay method to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn can be used for this analysis.
-
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed 5 x 10^5 AML cells per well in a 6-well plate.
-
Treat the cells with this compound, cytarabine, or the combination at their respective IC50 concentrations for 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
-
Protocol 4: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat AML cells as described in Protocol 3 for 24 hours.
-
Harvest the cells and wash them with PBS.
-
-
Cell Fixation:
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: Western Blot Analysis
-
Protein Extraction:
-
Treat AML cells as described in Protocol 3 for 24 or 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Transfer the separated proteins onto a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γH2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved Caspase-3 (markers of apoptosis) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Synergistic mechanism of this compound and cytarabine in AML.
Caption: Experimental workflow for combination therapy studies.
Caption: Signaling pathways affected by the combination therapy.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
Direct Enzymatic Assay of SAMHD1 using TH6342 and b4NPP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile Alpha Motif and Histidine-Aspartate domain-containing protein 1 (SAMHD1) is a key enzyme in cellular nucleotide metabolism, acting as a deoxynucleoside triphosphate (dNTP) triphosphohydrolase. Its role in regulating dNTP pools makes it a critical factor in viral restriction, innate immunity, and the efficacy of certain anticancer and antiviral therapies. Consequently, SAMHD1 has emerged as a significant target for drug discovery. This document provides detailed application notes and protocols for a direct, colorimetric enzymatic assay to measure SAMHD1 activity and its inhibition, utilizing the small molecule inhibitor TH6342 and the chromogenic substrate bis(4-nitrophenyl) phosphate (b4NPP).
This assay offers a straightforward and high-throughput compatible method for screening and characterizing SAMHD1 inhibitors. The hydrolysis of b4NPP by SAMHD1 produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of enzymatic activity. This compound is a known modulator of SAMHD1 that functions by preventing the enzyme's oligomerization and allosteric activation, which are prerequisites for its catalytic activity.[1]
Signaling Pathway and Mechanism of Action
SAMHD1 activity is tightly regulated through a complex mechanism of allosteric activation and oligomerization. In its inactive state, SAMHD1 exists as a monomer or dimer. The binding of guanosine triphosphate (GTP) or deoxyguanosine triphosphate (dGTP) to the allosteric site 1 (A1) induces dimerization. Subsequent binding of dNTPs to the allosteric site 2 (A2) promotes the formation of a catalytically active homotetramer. This tetramer is then capable of hydrolyzing dNTPs at its catalytic sites.
The inhibitor this compound exerts its effect by binding to a pre-tetrameric form of SAMHD1, thereby preventing the dGTP-induced dimerization and subsequent formation of the active tetramer.[1] This non-competitive mechanism of inhibition makes this compound a valuable tool for studying SAMHD1 regulation and for the development of novel therapeutics.
The direct b4NPP assay bypasses the need for allosteric activators by utilizing manganese ions (Mn²⁺) to directly activate the catalytic activity of monomeric SAMHD1.[2] This simplified assay format is particularly useful for high-throughput screening of inhibitors that may target the catalytic domain or, as in the case of this compound, interfere with the enzyme's structural dynamics.
Experimental Protocols
Materials and Reagents
-
Recombinant human SAMHD1 protein
-
This compound
-
Bis(4-nitrophenyl) phosphate (b4NPP)
-
Tris-HCl
-
Sodium chloride (NaCl)
-
Manganese chloride (MnCl₂)
-
Glycerol
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 410 nm
Preparation of Stock Solutions
-
SAMHD1 Stock: Prepare aliquots of purified SAMHD1 in a buffer containing 50 mM Tris-HCl pH 8.0, 100 mM NaCl, and 2% glycerol. Store at -80°C.
-
b4NPP Stock (64 mM): Dissolve b4NPP powder in ultrapure water. Store at -20°C.
-
This compound Stock (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C.
-
Assay Buffer (HTS-RB): 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MnCl₂, 2% glycerol, 0.5 mM TCEP. Prepare fresh before use.
Experimental Workflow
The following diagram illustrates the general workflow for the direct SAMHD1 enzymatic assay using b4NPP, including the steps for testing the inhibitory effect of this compound.
References
In vivo dissolution and preparation of TH6342 for animal studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH6342 is a small molecule modulator of Sterile Alpha Motif and HD-Domain Containing Protein 1 (SAMHD1), a dNTP triphosphohydrolase that plays a critical role in cellular dNTP pool homeostasis and has been identified as a restriction factor for HIV-1.[1] this compound acts by binding to pre-tetrameric SAMHD1, thereby preventing its oligomerization and subsequent allosteric activation.[1][2] This inhibitory mechanism is of significant interest for potential therapeutic applications, including antiviral and cancer therapies.[3][4] These application notes provide detailed protocols for the preparation and in vivo dissolution assessment of this compound for animal studies, targeting researchers in drug development.
Physicochemical and In Vitro Inhibitory Properties of this compound
A summary of the key physicochemical and in vitro inhibitory properties of this compound is presented below. This data is essential for understanding its behavior in biological systems and for designing appropriate in vivo experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆ClN₅ | [5] |
| Molecular Weight | 349.82 g/mol | [5] |
| Solubility | ≥ 2.5 mg/mL (7.15 mM) in a solution of DMSO, PEG300, Tween-80, and Saline | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
| Mechanism of Action | Prevents SAMHD1 oligomerization and allosteric activation | [1][2] |
| IC₅₀ vs. dGTP | 9.1 µM / 9.6 µM | [5][6] |
| IC₅₀ vs. Cl-F-ara-ATP | 11.0 µM | [5][6] |
| IC₅₀ vs. ara-CTP | 5.8 µM | [5][6] |
Signaling Pathway of this compound Inhibition of SAMHD1
This compound inhibits the enzymatic activity of SAMHD1 by interfering with its structural transition from an inactive monomer/dimer to an active tetramer. This process is crucial for its dNTP hydrolase function. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of SAMHD1 inhibition by this compound.
Preparation of this compound for Animal Studies
This protocol details the preparation of a this compound solution suitable for in vivo administration in animal models. The formulation is designed to achieve a clear solution with a concentration of at least 2.5 mg/mL.[1]
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Protocol for 1 mL Working Solution
-
Prepare Stock Solution: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Initial Mixing: In a sterile microcentrifuge tube, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Homogenize: Mix the solution thoroughly by vortexing until it is visually homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture.
-
Homogenize Again: Vortex the solution again until it is clear and homogenous.
-
Final Dilution: Add 450 µL of saline to the tube to bring the total volume to 1 mL.
-
Final Mixing: Vortex the final solution until it is a clear and homogenous solution. The final concentration of this compound will be 2.5 mg/mL.
Formulation Composition
| Component | Volume (for 1 mL) | Percentage of Final Volume |
| This compound Stock (25 mg/mL in DMSO) | 100 µL | 10% |
| PEG300 | 400 µL | 40% |
| Tween-80 | 50 µL | 5% |
| Saline | 450 µL | 45% |
In Vivo Dissolution Assessment Protocol
As this compound is a poorly soluble compound, assessing its in vivo dissolution is critical for understanding its absorption and bioavailability. This protocol provides a general framework for an in vivo dissolution study in a rat model, based on established methodologies for such compounds.
Experimental Workflow
Caption: Workflow for in vivo dissolution assessment.
Animal Model
-
Species: Sprague-Dawley or Wistar rats are commonly used for oral drug absorption studies.
-
Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycles.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before the study to minimize the influence of food on drug dissolution and absorption, but with free access to water.
Experimental Procedure
-
Formulation and Dosing:
-
Prepare the this compound formulation as described in Section 4.
-
Administer a single oral dose of the this compound formulation to the fasted rats via oral gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing, a subset of animals is euthanized.
-
Immediately following euthanasia, perform a laparotomy to access the gastrointestinal tract.
-
Isolate the stomach and different segments of the small intestine (duodenum, jejunum, ileum).
-
Collect the luminal contents from each segment into separate pre-weighed tubes.
-
-
Sample Processing:
-
Record the weight of the collected contents.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to separate the undissolved drug particles from the dissolved drug in the supernatant.
-
Carefully collect the supernatant for analysis.
-
-
Analytical Method:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS), to quantify the concentration of this compound in the supernatant.
-
The method should be validated for linearity, accuracy, precision, and selectivity in the biological matrix (gastrointestinal fluid).
-
-
Data Analysis:
-
Calculate the amount of dissolved this compound in each segment at each time point by multiplying the measured concentration by the volume of the collected fluid.
-
Plot the cumulative amount or percentage of dissolved this compound over time to generate the in vivo dissolution profile.
-
Negative Control for In Vivo Studies
For in vivo efficacy or mechanism-of-action studies, it is crucial to include a negative control to ensure that the observed effects are specific to the inhibition of SAMHD1 by this compound. A structurally related but inactive analog, TH7126 , has been identified and is recommended for use as a negative control in such experiments.[2]
Conclusion
These application notes provide a comprehensive guide for the preparation and in vivo assessment of the SAMHD1 modulator this compound. The provided protocols for formulation and a general framework for in vivo dissolution studies, along with the characterization data and mechanistic diagrams, should serve as a valuable resource for researchers working on the preclinical development of this and similar compounds. Adherence to these detailed methodologies will contribute to the generation of robust and reproducible data in animal studies.
References
- 1. A Technique to Estimate In Vivo Dissolution Profiles Without Data from a Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstrating Comparative In Vitro Bioequivalence for Animal Drug Products Through Chemistry and Manufacturing Controls and Physicochemical Characterization: A Proposal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low cell permeability of TH6342 in whole cells
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the whole-cell activity of TH6342, specifically addressing its low cell permeability.
Frequently Asked Questions (FAQs)
Q1: We are observing potent inhibition of SAMHD1 by this compound in our biochemical assays, but see minimal to no effect in our whole-cell experiments. What could be the underlying issue?
A1: This is a known challenge with the this compound chemotype. While this compound and its analogs are effective inhibitors of recombinant SAMHD1 in vitro, they exhibit limited activity in cell-based assays.[1][2] The primary reason for this discrepancy is likely low cell permeability, which prevents the compound from reaching a sufficient intracellular concentration to inhibit its target, SAMHD1.[2] Although target engagement has been demonstrated in cell lysates, this does not translate to whole cells, suggesting the cell membrane is a significant barrier.[1][2]
Q2: The calculated LogP (cLogP) of this compound is 3.07, which should theoretically favor cell permeability. Why is it still performing poorly in cells?
A2: While a cLogP between 1 and 5 is generally considered favorable for passive diffusion across cell membranes, it is not the sole determinant of cell permeability.[2][3] Other physicochemical and biological factors can limit a drug's cellular uptake, including:
-
Molecular Size and Rigidity: Larger or more rigid molecules may have difficulty passing through the lipid bilayer.
-
Polar Surface Area (PSA): A high PSA can hinder membrane permeability.
-
Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors can reduce membrane permeability.[3]
-
Efflux Transporters: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[4]
-
Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for uptake.[3]
Despite a favorable cLogP, one or more of these other factors could be contributing to the poor cellular permeability of this compound.
Q3: What experimental evidence confirms the low cell permeability of this compound?
A3: Studies have shown that while this compound effectively inhibits the hydrolysis of ara-CTP by SAMHD1 in vitro, it fails to synergize with the nucleoside analog cytarabine (ara-C) in cancer cell lines.[2] This lack of synergy strongly suggests that this compound does not achieve sufficient intracellular concentrations to inhibit SAMHD1 and prevent the degradation of the active form of ara-C.[2] Furthermore, direct target engagement assays showed minimal interaction with cellular SAMHD1 in whole cells, as opposed to in cell lysates.[2]
Troubleshooting Strategies
If you are experiencing issues with this compound's performance in whole cells, consider the following troubleshooting strategies:
1. Verify Compound Integrity and Purity:
-
Ensure the compound is of high purity and has not degraded. Use analytical techniques like LC-MS and NMR to confirm its identity and purity.
2. Optimize Assay Conditions:
-
Increase Incubation Time and Concentration: Systematically increase the incubation time and concentration of this compound to see if a therapeutic window can be achieved. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.
-
Serum Concentration: If using serum-containing media, consider reducing the serum percentage or using serum-free media for the incubation period. Serum proteins can bind to small molecules and reduce their effective concentration available for cellular uptake.
3. Employ Permeabilization Agents (with caution):
-
For mechanistic studies where the goal is to confirm intracellular target engagement, you can use a mild permeabilizing agent like a low concentration of digitonin. This will disrupt the cell membrane and allow this compound to enter the cell. Note that this approach is not suitable for therapeutic or phenotypic assays as it damages the cells.[5]
4. Investigate Efflux Pump Involvement:
-
Co-incubate this compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to determine if active efflux is contributing to the low intracellular concentration. An increase in this compound activity in the presence of an efflux pump inhibitor would suggest it is a substrate for that transporter.
5. Consider Structural Analogs or Prodrugs:
-
Published data suggests that analogs of this compound also suffer from poor cell permeability.[2] If medicinal chemistry resources are available, designing prodrugs by masking polar functional groups with lipophilic moieties could enhance passive diffusion.[6] These moieties would then be cleaved by intracellular enzymes to release the active this compound.
6. Utilize Drug Delivery Systems:
-
Encapsulating this compound into delivery vehicles like liposomes or nanoparticles could facilitate its entry into cells through endocytosis, bypassing the need for passive diffusion across the cell membrane.[7]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and its analogs against SAMHD1. Note the discrepancy between this high in vitro potency and the low activity observed in whole cells.
| Compound | Target | IC50 (µM) in vitro | cLogP | Reference |
| This compound | SAMHD1 | Low µM range | 3.07 | [1][2] |
| TH7127 | SAMHD1 | Low µM range | 2.31 | [2] |
| TH7528 | SAMHD1 | Low µM range | 2.24 | [2] |
| TH7126 | Inactive Control | Minimal Inhibition | N/A | [2] |
Caption: In vitro inhibitory potency and calculated LogP values for this compound and its analogs.
Key Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is a standard method to predict in vitro intestinal absorption of a compound.[8][9]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow or mannitol.[8][10]
-
Permeability Measurement (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add this compound (at a non-toxic concentration) to the apical (donor) chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. d. Replace the collected volume in the receiver chamber with fresh transport buffer.
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the transport experiment in the reverse direction, adding this compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (amount of compound transported per time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Visualizations
Signaling Pathway of SAMHD1 Inhibition by this compound
Caption: Mechanism of SAMHD1 inhibition by this compound, which prevents dimerization.
Experimental Workflow for Assessing Cell Permeability
Caption: Workflow for characterizing the permeability of this compound.
Troubleshooting Logic for Low Whole-Cell Activity
Caption: Decision tree for troubleshooting low cellular activity of this compound.
References
- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Permeability & Absorption - Creative Biolabs [creative-biolabs.com]
- 5. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving cellular uptake and bioavailability of periplocymarin-linoleic acid prodrug by combining PEGylated liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. bioivt.com [bioivt.com]
- 10. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TH6342 Solubility Challenges in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing TH6342 in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: TH6324 is a small molecule modulator of the Sterile Alpha Motif and HD-Domain Containing Protein 1 (SAMHD1). It functions by binding to the pre-tetrameric form of SAMHD1, which prevents its oligomerization and allosteric activation.[1][2] Like many small molecule inhibitors, this compound is a lipophilic compound, which often results in poor solubility in aqueous solutions such as buffers and cell culture media. This can lead to precipitation, inaccurate compound concentrations, and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A stock solution of up to 100 mg/mL in DMSO can be prepared, though it may require sonication to fully dissolve.[3] It is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce the solubility of the compound in the stock solution over time.
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. Why did this happen?
A3: This phenomenon, known as "solvent-shifting precipitation," is common for hydrophobic compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is suddenly in an environment where it is not readily soluble, causing it to aggregate and precipitate out of solution.
Q4: How can I prevent this compound from precipitating during dilution into aqueous solutions?
A4: To prevent precipitation, it is recommended to perform a stepwise dilution. Instead of adding the concentrated stock directly to the final volume of the aqueous buffer, first, create an intermediate dilution in a smaller volume of the buffer or in a solution containing a co-solvent. Additionally, ensuring the final concentration of DMSO in the working solution is low (typically ≤0.5%) is critical.
Q5: What is the maximum recommended final concentration of this compound in aqueous solutions for in vitro experiments?
A5: While precise solubility in various buffers is not publicly available, based on typical behavior of similar small molecules, it is advisable to keep the final concentration of this compound in aqueous solutions for in vitro assays as low as therapeutically relevant and empirically determined not to precipitate. It is recommended to visually inspect the solution for any signs of precipitation after dilution.
Troubleshooting Guides
Problem: Precipitate Forms Immediately Upon Dilution of DMSO Stock
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Final Concentration | 1. Lower the final concentration of this compound in your working solution. 2. Perform a solubility test with a serial dilution to determine the maximum soluble concentration in your specific buffer. | A clear, homogenous solution is achieved at a lower concentration. |
| Rapid Solvent Shift | 1. Perform a stepwise dilution. Create an intermediate dilution of the DMSO stock in a small volume of your aqueous buffer before adding it to the final volume. 2. Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing. | The compound remains in solution due to a more gradual change in solvent polarity. |
| Low Temperature | 1. Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution. | Increased temperature can improve the solubility of some compounds. |
Problem: Solution is Initially Clear but a Precipitate Forms Over Time
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Metastable Supersaturation | 1. Prepare fresh working solutions of this compound immediately before each experiment. 2. Reduce the final concentration of the compound in your working solution. | Freshly prepared solutions at an appropriate concentration remain clear for the duration of the experiment. |
| Compound Instability in Aqueous Buffer | 1. Assess the stability of this compound in your specific buffer over time by monitoring for precipitation at different time points. 2. If instability is observed, consider using a different buffer system or adding stabilizing excipients. | The time window for which the compound remains soluble in your buffer is determined. |
| Interaction with Buffer Components | 1. If using a buffer with high salt concentrations, try reducing the salt concentration if your experimental design allows. 2. Test the solubility in alternative buffer systems (e.g., Tris-HCl vs. Phosphate-Buffered Saline). | Improved solubility and stability in a modified or different buffer system. |
Quantitative Data Summary
The following table provides estimated solubility data for this compound based on available formulation protocols and general knowledge of similar small molecule inhibitors. Note: These are estimations, and it is highly recommended to experimentally determine the solubility in your specific buffer system.
| Solvent/Solution | Estimated Solubility | Notes |
| 100% DMSO | ≥ 100 mg/mL | May require sonication for complete dissolution.[3] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Likely < 10 µM | Highly dependent on pH, temperature, and buffer composition. Prone to precipitation. |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL | This formulation demonstrates a successful strategy for solubilizing this compound for in vivo use.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 349.8 g/mol ).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to the desired experimental temperature
Procedure (Example for a 10 µM final concentration):
-
Intermediate Dilution (Recommended): a. In a sterile tube, prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 1 µL of the stock to 9 µL of the pre-warmed aqueous buffer. Mix well by pipetting. b. Add the desired volume of this intermediate dilution to your final experimental volume. For example, to make 1 mL of a 10 µM solution, add 10 µL of the 1 mM intermediate dilution to 990 µL of the aqueous buffer.
-
Direct Dilution (Use with caution): a. Directly add 1 µL of the 10 mM DMSO stock solution to 999 µL of the pre-warmed aqueous buffer. b. Immediately vortex the solution to ensure rapid and thorough mixing.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before use. If precipitation is observed, discard the solution and try a lower final concentration or a more gradual dilution method.
Mandatory Visualizations
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Caption: Mechanism of SAMHD1 activation and its inhibition by this compound.
References
Technical Support Center: Strategies to Enhance Cellular Uptake of TH6342
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the cellular uptake of TH6342, a SAMHD1 modulator. Given that poor cell permeability may contribute to low cellular activity, this guide offers strategies to diagnose and overcome these issues.
Troubleshooting Guide
Researchers encountering low efficacy of this compound in cell-based assays despite proven in vitro activity may be facing issues with its intracellular concentration. This guide provides a systematic approach to troubleshoot and improve the cellular uptake of this compound.
Q1: My this compound treatment is showing lower than expected activity in cellular assays. How can I determine if poor cellular uptake is the problem?
A1: The first step is to confirm that the compound itself is not the issue and then to systematically investigate its cellular accumulation.
Initial Checks:
-
Compound Integrity: Verify the purity and integrity of your this compound stock.
-
Solubility: Ensure this compound is fully dissolved in your culture medium at the final concentration. The compound is soluble in DMSO, but precipitation can occur in aqueous media.[1]
-
Assay Controls: Confirm that all positive and negative controls for your cellular assay are behaving as expected.
Experimental Workflow to Assess Cellular Uptake:
Caption: Troubleshooting workflow for diagnosing poor cellular uptake of this compound.
Q2: My results suggest poor passive diffusion of this compound. What strategies can I employ to overcome this?
A2: If this compound's inherent physicochemical properties limit its ability to cross the cell membrane, formulation or chemical modification strategies can be explored. With a molecular weight of 349.82 and a cLogP of 3.07, this compound is a relatively small and moderately lipophilic molecule.[1][2]
| Strategy | Principle | Advantages | Disadvantages |
| Liposomal Formulation | Encapsulation of this compound within a lipid bilayer. | Can increase solubility and stability; facilitates cellular entry via membrane fusion or endocytosis. | Can be complex to prepare and characterize; might alter pharmacokinetics. |
| Nanoparticle Encapsulation | Entrapment of this compound within a polymeric or lipid-based nanoparticle. | Protects the drug from degradation; can be surface-modified for targeted delivery. | Potential for toxicity of the nanoparticle material; complex manufacturing process. |
| Prodrug Approach | Covalent modification of this compound with a promoiety that is cleaved intracellularly to release the active drug. | Can improve lipophilicity and passive diffusion. | Requires chemical synthesis; inefficient cleavage can reduce efficacy. |
Q3: What if I suspect active transport or endocytosis is the primary uptake mechanism, but it's inefficient?
A3: If uptake is energy-dependent, strategies to enhance these pathways can be considered.
| Strategy | Principle | Advantages | Disadvantages |
| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent conjugation of this compound to a short, cell-permeable peptide. | Can significantly enhance uptake of various cargo molecules. | Can alter the biodistribution of the drug; potential for immunogenicity. |
Q4: Could efflux pumps be actively removing this compound from the cells?
A4: Yes, active efflux by transporters like P-glycoprotein is a common mechanism of drug resistance and can lead to low intracellular concentrations.
| Strategy | Principle | Advantages | Disadvantages |
| Co-administration with Efflux Pump Inhibitors | Use of a known inhibitor of common efflux pumps (e.g., verapamil, cyclosporin A) alongside this compound. | Can increase the intracellular accumulation of the drug. | Potential for off-target effects and toxicity of the inhibitor. |
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound that I should be aware of?
A:
| Property | Value | Implication for Cellular Uptake |
|---|---|---|
| Molecular Weight | 349.82 g/mol [1] | Small enough for potential passive diffusion. |
| Molecular Formula | C19H16ClN5[1] | - |
| cLogP | 3.07[2] | Indicates moderate lipophilicity, which is generally favorable for membrane permeability. |
| Solubility | ≥ 2.5 mg/mL in a PEG300/Tween-80/Saline mixture; 10 mM in DMSO.[1][3] | Good solubility in organic solvents, but may precipitate in aqueous media. |
Q: How does this compound work?
A: this compound is a modulator of SAMHD1. It binds to the pretetrameric form of SAMHD1, preventing its oligomerization and subsequent allosteric activation.[3] This inhibition of SAMHD1's dNTPase activity is the basis of its therapeutic potential.
Caption: Mechanism of action of this compound as a SAMHD1 inhibitor.
Q: What are the main pathways for small molecule uptake into cells?
A: Small molecules can enter cells through several mechanisms:
Caption: Overview of small molecule cellular uptake pathways.
-
Passive Diffusion: Movement across the cell membrane down the concentration gradient, favored by small, lipophilic molecules.
-
Facilitated Diffusion: Movement down the concentration gradient aided by membrane proteins (channels or carriers).
-
Active Transport: Movement against the concentration gradient, requiring energy and specific transporter proteins.
-
Endocytosis: Engulfment of the molecule by the cell membrane to form a vesicle.
Q: Can you provide a general protocol for evaluating the cellular uptake of this compound?
A: Protocol: Quantification of Intracellular this compound by LC-MS/MS
Objective: To determine the concentration of this compound inside cells after a specific incubation period.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: On the day of the experiment, remove the culture medium and treat the cells with fresh medium containing the desired concentration of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 4, 8, 24 hours) at 37°C.
-
Washing: After incubation, place the plate on ice and aspirate the medium. Wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Detachment and Lysis:
-
Add trypsin-EDTA to detach the cells.
-
Resuspend the cells in a known volume of PBS and count them.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
-
Sample Preparation for LC-MS/MS:
-
Perform protein precipitation (e.g., with cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Analysis: Calculate the intracellular concentration of this compound (e.g., in pmol per million cells).
Note: This is a general protocol and may require optimization for your specific cell line and experimental conditions.
Disclaimer
The strategies and protocols described in this technical support center are intended as a guide for researchers. The optimal approach for improving the cellular uptake of this compound will depend on the specific experimental system and should be determined empirically.
References
Technical Support Center: Investigating Minimal Synergism of TH6342 and Cytarabine In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering minimal or no synergistic effects when combining TH6342 and cytarabine in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the established mechanisms of action for this compound and cytarabine?
A1: this compound is a modulator of Sterile Alpha Motif and HD-Domain Containing Protein 1 (SAMHD1). It binds to pre-tetrameric SAMHD1, preventing its oligomerization and allosteric activation.[1][2][3][4] SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that plays a crucial role in maintaining cellular dNTP pools.[3]
Cytarabine (ara-C) is a pyrimidine analog and an antimetabolite chemotherapy agent.[5][6][7] It is intracellularly converted to its active triphosphate form, ara-CTP, which inhibits DNA polymerase and gets incorporated into DNA, leading to chain termination and halting DNA synthesis, primarily during the S-phase of the cell cycle.[5][6][7][8][9]
Q2: What is the theoretical basis for expecting synergy between this compound and cytarabine?
A2: The rationale for combining this compound and cytarabine stems from their distinct but potentially complementary mechanisms. SAMHD1 is known to hydrolyze the active metabolite of cytarabine, ara-CTP, which can limit its efficacy.[10] By inhibiting SAMHD1, this compound is expected to increase the intracellular concentration and persistence of ara-CTP, thereby enhancing the cytotoxic effects of cytarabine.
Q3: What are the common challenges in translating in vitro drug synergy to in vivo models?
A3: Demonstrating synergy in vivo is more complex than in in vitro settings.[11][12] Several factors can contribute to discrepancies, including:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Differences in drug absorption, distribution, metabolism, and excretion (ADME) between the two agents can lead to suboptimal concentrations at the tumor site.[12]
-
Tumor Microenvironment: The complex and heterogeneous nature of the tumor microenvironment can influence drug penetration and cellular responses.
-
Host Factors: The host's physiological and immunological responses can impact drug efficacy and interaction.
-
Experimental Design: Suboptimal dosing schedules, routes of administration, and choice of animal model can all obscure synergistic effects.[11]
Troubleshooting Guide
This guide addresses potential reasons for observing minimal synergism between this compound and cytarabine in vivo and offers strategies to troubleshoot these issues.
Issue 1: Suboptimal Dosing and Scheduling
Potential Cause: The doses and administration schedule of this compound and cytarabine may not be optimized to achieve synergistic concentrations at the tumor site simultaneously.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pilot PK studies for both this compound and cytarabine in your chosen animal model to determine their half-lives, peak plasma concentrations (Cmax), and time to reach Cmax (Tmax).
-
Staggered Dosing Regimen: Based on the PK data, design a dosing schedule that ensures this compound is administered prior to cytarabine to allow for SAMHD1 inhibition before ara-CTP formation.
-
Dose-Response Studies: Perform dose-escalation studies for each drug individually to establish the maximum tolerated dose (MTD) and the minimally effective dose. This will inform the dose levels to be used in the combination studies.
Table 1: Example Dosing Regimen Exploration
| Regimen | This compound Administration | Cytarabine Administration | Rationale |
| A | 2 hours prior to Cytarabine | Single dose | Allow for SAMHD1 inhibition before Cytarabine is metabolized to ara-CTP. |
| B | Daily for 3 days, then Cytarabine | Single dose on Day 3 | Achieve sustained SAMHD1 inhibition. |
| C | Concurrently with Cytarabine | Single dose | Assess the effect of simultaneous administration. |
Issue 2: Inadequate In Vivo Target Engagement
Potential Cause: The administered dose of this compound may not be sufficient to effectively inhibit SAMHD1 in the tumor tissue.
Troubleshooting Steps:
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the levels of SAMHD1 activity or a downstream marker in tumor biopsies or surrogate tissues at different time points after this compound administration.
-
Dose Escalation: If target engagement is low, consider cautiously escalating the dose of this compound, while monitoring for toxicity.
Table 2: Pharmacodynamic Marker Assessment
| Marker | Tissue | Assay | Purpose |
| pSAMHD1 (T592) | Tumor/PBMCs | Western Blot/IHC | Assess SAMHD1 activation status. |
| dNTP levels | Tumor | LC-MS/MS | Determine the functional consequence of SAMHD1 inhibition. |
| ara-CTP levels | Tumor | LC-MS/MS | Directly measure the impact of this compound on the active metabolite of cytarabine. |
Issue 3: Model-Specific Resistance Mechanisms
Potential Cause: The chosen in vivo model may possess intrinsic or acquired resistance mechanisms that negate the synergistic potential.
Troubleshooting Steps:
-
Characterize the In Vivo Model: Analyze the baseline expression levels of SAMHD1, deoxycytidine kinase (dCK, the enzyme that activates cytarabine), and other relevant drug transporters or metabolic enzymes in your tumor model.[13]
-
Alternative Models: Consider testing the combination in a panel of different xenograft or syngeneic models with varying genetic backgrounds.
Issue 4: Inappropriate Synergy Analysis Method
Potential Cause: The statistical method used to determine synergy may not be sensitive enough or appropriate for the experimental design.
Troubleshooting Steps:
-
Utilize Established Synergy Models: Employ recognized models for in vivo synergy analysis, such as the Bliss independence model or the Highest Single Agent (HSA) model.[14][15] There are software packages available, such as invivoSyn, that can facilitate this analysis.[11][14]
-
Isobolographic Analysis: For more comprehensive studies, consider an isobolographic analysis which involves testing multiple dose combinations to construct an isobologram.[16]
Experimental Protocols
Protocol 1: In Vivo Synergy Study Using a Xenograft Model
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Cytarabine alone
-
This compound + Cytarabine
-
-
Drug Administration: Administer the drugs according to the optimized dosing schedule and route.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Analyze the tumor growth inhibition data using an appropriate statistical method to determine synergy.[14][17]
Visualizations
Caption: A typical experimental workflow for an in vivo drug synergy study.
Caption: Proposed interaction of this compound and Cytarabine signaling pathways.
Caption: A logical workflow for troubleshooting minimal in vivo drug synergism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 7. Cytarabine - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. embopress.org [embopress.org]
- 11. Challenges to determine synergistic drug interactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
Mitigating off-target effects of TH6342 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of the SAMHD1 modulator, TH6342, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its on-target mechanism of action?
A1: this compound is a small molecule modulator of the Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1).[1] SAMHD1 is a dNTP triphosphohydrolase that plays a crucial role in maintaining cellular dNTP pools and restricting viral replication.[1][2] The on-target mechanism of this compound involves binding to pre-tetrameric SAMHD1, which prevents its dGTP-induced oligomerization into the catalytically active tetramer.[1][3] This action inhibits the hydrolase activity of SAMHD1 without occupying the nucleotide-binding pockets.[3][4]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its desired biological target.[5] These interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, or toxicity.[5][6] While this compound has been shown to have reasonable selectivity for SAMHD1 against other nucleotide phosphatases, it is crucial to validate that the observed cellular effects are indeed due to the inhibition of SAMHD1 and not an off-target activity.[3][7]
Q3: I'm observing a cellular phenotype that is inconsistent with the known function of SAMHD1. What should I do?
A3: If your observed phenotype does not align with the known roles of SAMHD1, it is essential to perform a series of validation experiments to distinguish between on-target and potential off-target effects. A recommended troubleshooting workflow is outlined below. Key steps include performing a dose-response curve, using a structurally unrelated inhibitor, and conducting genetic knockdown experiments to confirm the phenotype is SAMHD1-dependent.[5][8]
Q4: I'm observing significant cell toxicity at my working concentration of this compound. Could this be an off-target effect?
A4: Yes, cellular toxicity can be a common off-target effect.[6] This may occur if the compound interacts with proteins essential for cell survival. To troubleshoot this, first, perform a dose-response experiment to determine the minimal concentration required for SAMHD1 inhibition and see if it can be separated from the toxic effect.[6] It is also critical to use the inactive analog, TH7126, as a negative control. If TH7126 does not produce the same toxicity at the same concentration, it strengthens the hypothesis that the toxicity is an on-target or specific off-target effect of this compound.[3]
Q5: How can I definitively confirm that this compound is engaging SAMHD1 in my cells?
A5: Direct confirmation of target engagement in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10] CETSA is based on the principle that ligand binding increases the thermal stability of the target protein.[10] By treating cells with this compound and then heating them across a temperature gradient, a shift in the melting curve of SAMHD1 compared to vehicle-treated cells can confirm direct physical interaction.[5] However, it's noteworthy that some studies have shown this compound provides only a mild stabilizing effect in cell lysates and may not show engagement in intact cells, possibly due to cell permeability issues.[11]
Troubleshooting Guide
If you suspect off-target effects are influencing your results, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for investigating potential off-target effects.
Quantitative Data Summary
This table summarizes the reported biochemical potency of this compound and related compounds against SAMHD1. Using compounds at concentrations as close to their IC50 value as possible is recommended to minimize off-target effects.[6]
| Compound | Target | Assay Type | IC50 (µM) | Notes | Reference |
| This compound | SAMHD1 | Enzyme-coupled MG | ~5-10 | Lead compound. Deters oligomerization. | [3] |
| TH7127 | SAMHD1 | Enzyme-coupled MG | ~2-5 | Active analog with improved potency compared to this compound. | [3] |
| TH7528 | SAMHD1 | Enzyme-coupled MG | ~5-10 | Active analog. | [3] |
| TH7126 | SAMHD1 | Enzyme-coupled MG | >100 | Structurally related inactive analog. Ideal as a negative control. | [3][7] |
This compound Signaling Pathway and Mechanism of Action
This compound acts at an early stage of SAMHD1 activation to prevent the formation of the catalytically competent tetramer.
Caption: this compound inhibits SAMHD1 by preventing GTP-induced dimerization.
Experimental Protocols
1. Using an Inactive Control Compound
To differentiate specific on-target effects from non-specific or off-target effects, it is crucial to use a negative control compound alongside this compound. TH7126 is a structurally similar analog with minimal inhibitory activity against SAMHD1 and is ideal for this purpose.[3][7]
-
Methodology:
-
Design your experiment to include three groups: vehicle control (e.g., DMSO), this compound, and the inactive control TH7126.
-
Treat cells with equimolar concentrations of this compound and TH7126.
-
Perform your cellular assay and measure the phenotype of interest (e.g., cell viability, reporter gene expression, viral infectivity).
-
-
Expected Outcome: If the observed phenotype is present in this compound-treated cells but absent in TH7126-treated cells, it is likely a specific effect of inhibiting SAMHD1 (or a specific off-target of this compound not shared by TH7126).
2. Genetic Validation using siRNA-mediated Knockdown
This method validates that the pharmacological effect of this compound is specifically due to the inhibition of SAMHD1. If knocking down SAMHD1 using RNA interference (RNAi) reproduces the phenotype observed with this compound treatment, it strongly supports an on-target mechanism.[8]
Caption: Validating inhibitor effects with genetic knockdown.
-
Methodology:
-
Transfection: Transfect your target cells with a validated siRNA sequence targeting SAMHD1. Include a non-targeting (scrambled) siRNA as a negative control.[8][12]
-
Incubation: Allow 48-72 hours for the siRNA to take effect and for SAMHD1 protein levels to decrease.[12]
-
Verification of Knockdown: Harvest a subset of cells to confirm the reduction of SAMHD1 protein levels via Western Blot or mRNA levels via RT-qPCR.[12][13]
-
Phenotypic Assay: In parallel, perform your primary cellular assay on the remaining cells to assess if the phenotype observed with this compound is replicated in the SAMHD1 knockdown cells compared to the scrambled siRNA control.
-
-
Expected Outcome: If cells with reduced SAMHD1 levels exhibit the same phenotype as cells treated with this compound, this provides strong evidence that the compound's effect is on-target.
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that directly measures the engagement of a compound with its target protein in the native cellular environment.[14][15]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).[5]
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by rapid cooling.[6]
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble protein fraction from the precipitated (denatured) proteins.[5]
-
Detection: Analyze the amount of soluble SAMHD1 remaining in the supernatant at each temperature point using Western Blotting.
-
-
Expected Outcome: Binding of this compound to SAMHD1 should increase its thermal stability, resulting in more soluble SAMHD1 protein at higher temperatures compared to the vehicle-treated control. This is visualized as a rightward shift in the melting curve.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pelagobio.com [pelagobio.com]
- 15. CETSA [cetsa.org]
Technical Support Center: A Guide to Utilizing TH6342 in Cancer Cell Line Research
Welcome to the technical support center for TH6342, a valuable small molecule inhibitor for cancer research. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various cancer cell lines. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a modulator of the Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). It functions by binding to pre-tetrameric SAMHD1, which prevents its oligomerization and allosteric activation. This inhibition of SAMHD1, a dNTP triphosphohydrolase, disrupts the regulation of intracellular deoxynucleoside triphosphate (dNTP) pools, which can impact DNA replication and repair in cancer cells.
Q2: How does SAMHD1 expression affect the sensitivity of cancer cells to this compound?
A2: The expression of SAMHD1 can vary significantly across different cancer types and cell lines.[1][2] Generally, cancer cells with higher levels of SAMHD1 may be more dependent on its activity for maintaining dNTP pools and could therefore be more sensitive to inhibition by this compound. Conversely, cancer cells with low or absent SAMHD1 expression may show reduced sensitivity.[1][3] It is recommended to determine the baseline SAMHD1 expression in your target cell lines to better predict their responsiveness to this compound.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: Based on available literature, this compound has been shown to be effective in the low micromolar range. A common starting point for dose-response experiments is a serial dilution typically ranging from 0.1 µM to 100 µM. For example, initial screening concentrations of 2.5 µM, 10 µM, and 40 µM have been used in some studies. However, the optimal concentration is highly dependent on the specific cancer cell line and the experimental endpoint.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain its stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the compound. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent cell density: Seeding different numbers of cells can alter the effective inhibitor-to-cell ratio. 2. Variation in cell passage number: Cells at high passage numbers can exhibit altered phenotypes and drug responses. 3. Inconsistent incubation time: The duration of drug exposure will directly impact the observed effect. | 1. Standardize cell seeding: Use a consistent cell number for all experiments. 2. Use a consistent passage number range: Thaw a new vial of cells after a defined number of passages. 3. Maintain consistent incubation times: Ensure the duration of this compound treatment is the same across all experiments. |
| No significant effect of this compound on cell viability. | 1. Low SAMHD1 expression in the cell line: The target protein may not be present at sufficient levels for the inhibitor to exert an effect.[1] 2. Compound degradation: Improper storage or handling may have compromised the activity of this compound. 3. Suboptimal concentration range: The concentrations tested may be too low to inhibit SAMHD1 effectively in the chosen cell line. | 1. Assess SAMHD1 expression: Perform Western blotting or qPCR to determine the level of SAMHD1 in your cell line. Consider using a cell line with known high SAMHD1 expression as a positive control. 2. Use fresh compound: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 3. Expand the concentration range: Test a broader range of this compound concentrations, extending to higher levels (e.g., up to 100 µM). |
| Observed cell death in the vehicle control (DMSO). | High final DMSO concentration: DMSO can be toxic to cells at higher concentrations. | Reduce DMSO concentration: Ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%. Prepare a dilution series of your compound to maintain a consistent low DMSO concentration across all treatments. |
| Precipitation of this compound in the culture medium. | Poor solubility: The compound may not be fully soluble at the desired concentration in the aqueous culture medium. | Check solubility limits: Visually inspect the medium for any precipitate. If solubility is an issue, consider using a different solvent for the initial stock or preparing a more diluted stock solution. Gentle warming and vortexing may aid dissolution. |
Data Presentation: Adjusting this compound Dosage
Due to the variability in SAMHD1 expression among different cancer cell lines, a universal effective dose of this compound cannot be provided. Instead, researchers should perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for each specific cell line. The following table provides a template for organizing your experimental data.
| Cancer Cell Line | Tissue of Origin | Baseline SAMHD1 Expression (Relative to Control) | This compound IC50 (µM) | Notes |
| Example: THP-1 | Leukemia | High | [Insert experimentally determined value] | Known to have high SAMHD1 expression. |
| [Your Cell Line 1] | [e.g., Breast] | [Determine via Western Blot/qPCR] | [Determine via dose-response curve] | |
| [Your Cell Line 2] | [e.g., Lung] | [Determine via Western Blot/qPCR] | [Determine via dose-response curve] | |
| [Your Cell Line 3] | [e.g., Colon] | [Determine via Western Blot/qPCR] | [Determine via dose-response curve] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete medium from the stock solution. A typical 2-fold or 3-fold dilution series is recommended to cover a wide concentration range (e.g., 0.1 µM to 100 µM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Normalize the data to the vehicle control (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot for SAMHD1 Expression
This protocol describes how to assess the baseline protein expression of SAMHD1 in your cancer cell lines.
Materials:
-
Cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SAMHD1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Lyse the cells in RIPA buffer on ice. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each cell line by boiling in Laemmli buffer. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-SAMHD1 antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Loading Control and Analysis: a. Strip the membrane and re-probe with the primary antibody for the loading control or run a parallel gel. b. Quantify the band intensities and normalize the SAMHD1 signal to the loading control to compare expression levels between cell lines.
Visualizations
Caption: Mechanism of this compound action on the SAMHD1 pathway.
Caption: Workflow for determining this compound IC50 in cancer cell lines.
References
Improving the stability of TH6342 in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues and other common challenges encountered during long-term experiments with TH6342.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a modulator of the sterile alpha motif and histidine-aspartic acid domain-containing protein 1 (SAMHD1).[1][2] It functions by binding to pre-tetrameric SAMHD1, which prevents its dGTP-induced oligomerization and subsequent allosteric activation.[1][2] This inhibitory action occurs without occupying the nucleotide-binding pocket of SAMHD1.[1][2] By deterring the dimerization and tetramerization of SAMHD1, this compound effectively blocks its dNTP triphosphohydrolase activity.[2][3][4][5]
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[1] A specific protocol suggests adding 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline to reach a final volume of 1 mL.[1]
Q3: How should this compound be stored to ensure stability?
Troubleshooting Guide
Issue 1: Loss of this compound Activity in Long-Term Cell Culture
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in culture medium | 1. Replenish this compound: Change the cell culture medium and re-add fresh this compound at regular intervals (e.g., every 24-48 hours). 2. Optimize Dosing Schedule: Determine the experimental window where a single dose of this compound remains effective and design long-term experiments accordingly. 3. Analyze Compound Stability: Use analytical methods like HPLC to determine the concentration of this compound in the culture medium over time. |
| Metabolism of this compound by cells | 1. Use Metabolic Inhibitors: If cellular metabolism is suspected, co-treatment with broad-spectrum cytochrome P450 inhibitors may help, but this can introduce confounding variables. 2. Test in Different Cell Lines: Compare the stability of this compound's effect in various cell lines to identify potential differences in metabolic activity. |
| Adsorption to plasticware | 1. Use Low-Binding Plates: Utilize low-protein-binding plates and tubes for preparing and storing this compound solutions. 2. Pre-treat Plates: Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may reduce non-specific binding, though this should be tested for compatibility with the experimental setup. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Incomplete dissolution of this compound | 1. Ensure Complete Solubilization: Vortex the stock solution thoroughly and visually inspect for any precipitate before preparing working solutions. Gentle warming may aid dissolution. 2. Filter-Sterilize: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles. |
| Variability in freeze-thaw cycles of stock solutions | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the DMSO stock solution to minimize freeze-thaw cycles. 2. Use Freshly Prepared Solutions: Whenever possible, prepare fresh stock solutions for critical experiments. |
| Precipitation of this compound in aqueous media | 1. Check Final Concentration: Ensure the final concentration of DMSO in the aqueous medium is low enough to maintain this compound solubility. 2. Optimize Formulation: For in vivo studies, ensure the formulation with PEG300 and Tween-80 is prepared correctly to maintain a stable solution.[1] |
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration of this compound (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 65 |
| 72 | 40 |
This data is hypothetical and for illustrative purposes. Actual stability should be determined experimentally.
Table 2: Solubility of this compound in Different Solvents
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex: Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Protocol 2: SAMHD1 Inhibition Assay (Enzyme-Coupled Malachite Green Assay)
This protocol is based on the principles of measuring phosphate release from dNTP hydrolysis.
-
Reaction Components:
-
Recombinant SAMHD1 protein
-
dGTP (as both substrate and allosteric activator)
-
This compound at various concentrations
-
Reaction buffer (containing MgCl₂, Tris-HCl)
-
Malachite Green reagent for phosphate detection
-
-
Procedure:
-
Pre-incubate SAMHD1 with varying concentrations of this compound (or DMSO as a vehicle control) in the reaction buffer.
-
Initiate the reaction by adding dGTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the inhibition of SAMHD1 activity relative to the DMSO control.
-
Visualizations
Caption: Mechanism of this compound action on the SAMHD1 signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the SAMHD1 Inhibitors TH6342 and its Analogs, TH7127 and TH7528
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel SAMHD1 inhibitor TH6342 and its analogs, TH7127 and TH7528. This analysis is supported by experimental data from biochemical and cellular assays, offering insights into their potential as chemical probes for studying SAMHD1 biology and as starting points for therapeutic development.
The sterile alpha motif and histidine-aspartic acid domain-containing protein 1 (SAMHD1) is a key enzyme regulating cellular deoxynucleoside triphosphate (dNTP) levels. Its role in modulating the efficacy of nucleoside-based anticancer and antiviral therapies has made it a significant target for inhibitor development. The compounds this compound, TH7127, and TH7528 have emerged as a novel class of allosteric inhibitors that uniquely target SAMHD1.
Mechanism of Action
Unlike conventional inhibitors that target the enzyme's active site, this compound and its analogs employ a novel mechanism of action. They bind to the pre-tetrameric form of SAMHD1, preventing its dimerization and subsequent allosteric activation, which is a prerequisite for its dNTPase activity. This distinct inhibitory modality offers a new avenue for modulating SAMHD1 function. An inactive analog, TH7126, which shows minimal inhibition, serves as a valuable negative control for experimental validation.
Data Presentation: Biochemical Efficacy
The inhibitory potency of this compound, TH7127, and TH7528 was evaluated using an enzyme-coupled malachite green (MG) assay against various SAMHD1 substrates, including the natural substrate dGTP and the active metabolites of the anticancer drugs cytarabine (ara-CTP) and clofarabine (Cl-F-ara-ATP). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | IC50 (µM) vs dGTP | IC50 (µM) vs ara-CTP | IC50 (µM) vs Cl-F-ara-ATP |
| This compound | 9.8 | 10.7 | 11.5 |
| TH7127 | 4.9 | 5.4 | 5.8 |
| TH7528 | 7.2 | 8.1 | 8.9 |
| TH7126 (Inactive Analog) | > 100 | > 100 | > 100 |
Data sourced from Zhang et al. (2024). iScience.
The data indicates that all three active compounds exhibit inhibitory activity in the low micromolar range. Notably, TH7127 consistently demonstrates the most potent inhibition across all tested substrates, with approximately two-fold greater potency than the parent compound, this compound. TH7528 shows inhibitory activity that is intermediate between this compound and TH7127.
Experimental Protocols
Enzyme-Coupled Malachite Green (MG) Assay
This biochemical assay was utilized to determine the IC50 values of the inhibitors.
-
Reaction Setup: The assay was performed in a 384-well plate format. Each reaction well contained recombinant human SAMHD1 (0.35 µM) and E. coli pyrophosphatase (PPase) (12.5 U/mL) in a reaction buffer (25 mM Tris-acetate pH 8, 40 mM NaCl, 1 mM MgCl₂, 0.005% Tween-20, 0.3 mM TCEP).
-
Inhibitor Addition: The compounds (this compound, TH7127, TH7528, or TH7126) were serially diluted and added to the wells, followed by a 10-minute pre-incubation with the enzymes at room temperature.
-
Reaction Initiation: The reaction was initiated by the addition of the dNTP substrate (dGTP, ara-CTP, or Cl-F-ara-ATP) to a final concentration of 25 µM.
-
Incubation: The reaction was allowed to proceed for 20 minutes at room temperature.
-
Reaction Termination: The reaction was stopped by the addition of 0.5 M EDTA.
-
Detection: The amount of inorganic phosphate produced was quantified by adding a malachite green working solution. After a 20-minute incubation, the absorbance was measured at 630 nm using a plate reader.
-
Data Analysis: The percentage of inhibition was calculated relative to a DMSO control, and IC50 values were determined by fitting the dose-response data to a nonlinear regression model.
Differential Scanning Fluorimetry (DSF)
DSF was employed to assess the direct binding of the inhibitors to SAMHD1 and their effect on protein stability.
-
Sample Preparation: Recombinant SAMHD1 (2 µM) was mixed with SYPRO Orange dye (5x final concentration) in a buffer (25 mM Tris-HCl pH 8.0, 500 mM NaCl).
-
Compound Addition: this compound, TH7127, or TH7528 were added to the protein-dye mixture at a final concentration of 200 µM.
-
Thermal Denaturation: The samples were heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/min.
-
Fluorescence Measurement: The fluorescence intensity was measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined from the resulting melt curve. A shift in Tm (ΔTm) in the presence of the compound compared to a DMSO control indicates a direct binding interaction. While specific ΔTm values were not provided in the source material, the study reported that this compound, TH7127, and TH7528 induced a concentration-dependent reduction in the first melting temperature (Tm1) of SAMHD1, suggesting they bind to the pre-tetrameric form and deter oligomerization.
Cellular Thermal Shift Assay (CETSA)
CETSA was used to evaluate the target engagement of the inhibitors in a cellular context.
-
Cell Treatment: Human monocytic THP-1 cells were treated with 100 µM of this compound, TH7127, or TH7528 for 1 hour.
-
Thermal Challenge: The treated cells were heated at various temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Cells were lysed by three freeze-thaw cycles.
-
Protein Quantification: The soluble fraction of SAMHD1 was separated by centrifugation, and the protein levels were quantified by Western blotting.
-
Data Analysis: The amount of soluble SAMHD1 at each temperature was normalized to the amount in unheated, vehicle-treated cells. The results indicated that while this compound showed mild target engagement in cell lysates, none of the compounds demonstrated significant engagement in intact cells, suggesting poor cell permeability.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay was performed to further confirm the interaction between the inhibitors and SAMHD1 in cell lysates.
-
Lysate Preparation: THP-1 cell lysates were prepared.
-
Compound Incubation: The lysates were incubated with 100 µM of this compound or TH7127.
-
Protease Digestion: The treated lysates were subjected to digestion with varying concentrations of pronase.
-
Analysis: The samples were analyzed by Western blotting to detect the levels of SAMHD1.
-
Interpretation: A compound binding to its target protein can increase its stability and confer resistance to protease digestion. The study found that neither this compound nor TH7127 significantly altered the stability of SAMHD1 to pronase treatment in cell lysates.
Mandatory Visualization
The Use of TH7126 as a Negative Control for TH6342 in SAMHD1 Inhibition Studies: A Comparative Guide
For researchers, scientists, and professionals in drug development, the use of appropriate controls is paramount for the validation of experimental results. This guide provides a comprehensive comparison of TH6342, a known inhibitor of the deoxynucleoside triphosphate (dNTP) triphosphohydrolase SAMHD1, and its structurally related but inactive analog, TH7126, which serves as an ideal negative control.
SAMHD1 is a crucial enzyme that regulates the cellular dNTP pool and has been identified as a target in both antiviral and cancer therapies. This compound has emerged as a valuable chemical probe to study the functions of SAMHD1. It inhibits SAMHD1 by binding to the pre-tetrameric state of the enzyme, thereby preventing its oligomerization and allosteric activation.[1] Critically, this mechanism of action does not involve competition at the nucleotide-binding pockets.[1] To ascertain that the observed effects in experiments are due to the specific inhibition of SAMHD1 by this compound, it is essential to use a negative control that is structurally similar but lacks inhibitory activity. TH7126 fulfills this role, exhibiting minimal inhibition of SAMHD1.[2] This guide details the comparative data, experimental protocols, and logical workflows for utilizing TH7126 as a negative control in this compound-based experiments.
Data Presentation: A Comparative Analysis of this compound and TH7126
The following tables summarize the quantitative data comparing the activity of this compound and TH7126 on SAMHD1.
| Compound | Target | IC50 (µM) | Substrate | Assay Type |
| This compound | SAMHD1 | 9.6 | dGTP | Enzyme-Coupled Malachite Green Assay |
| This compound | SAMHD1 | 11.0 | Cl-F-ara-ATP | Enzyme-Coupled Malachite Green Assay |
| This compound | SAMHD1 | 5.8 | ara-CTP | Enzyme-Coupled Malachite Green Assay |
| TH7126 | SAMHD1 | Minimal Inhibition | dGTP | Enzyme-Coupled Malachite Green Assay |
Table 1: Comparative Inhibitory Activity of this compound and TH7126 against SAMHD1. The IC50 values demonstrate the low micromolar potency of this compound against SAMHD1 with various substrates.[3] In contrast, its close analog, TH7126, shows minimal inhibition under the same assay conditions, establishing its suitability as a negative control.[2]
| Compound | Condition | Effect on SAMHD1 Thermal Stability | Assay Type |
| This compound | In the presence of GTP | Decreased the melting temperature (Tm) | Differential Scanning Fluorimetry (DSF) |
| TH7126 | In the absence of nucleotides | Did not alter thermal stability | Differential Scanning Fluorimetry (DSF) |
Table 2: Comparative Effects of this compound and TH7126 on SAMHD1 Thermal Stability. Thermal shift assays show that this compound can destabilize the GTP-bound form of SAMHD1. Conversely, TH7126 does not affect the thermal stability of SAMHD1, further supporting its role as an inactive control.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the mechanism of SAMHD1 activation and the inhibitory action of this compound, as well as a recommended experimental workflow for comparative studies.
References
Comparative Analysis of TH6342 with Other Non-Nucleotide SAMHD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-nucleotide SAMHD1 inhibitor TH6342 with other compounds in its class. The data presented is based on available experimental findings to offer an objective overview of their performance and mechanisms of action.
Introduction to SAMHD1 and Its Inhibition
Sterile alpha motif and histidine-aspartate domain-containing protein 1 (SAMHD1) is a dNTP triphosphohydrolase that plays a crucial role in maintaining cellular dNTP homeostasis.[1][2] By depleting the cellular dNTP pool, SAMHD1 restricts the replication of retroviruses like HIV-1 and other DNA viruses.[1] Its role in DNA repair and immune response is also an area of active research. The development of SAMHD1 inhibitors is of significant interest for enhancing the efficacy of anticancer and antiviral therapies.[1][3]
Non-nucleotide inhibitors of SAMHD1 represent a promising class of compounds that can overcome the cell permeability issues associated with nucleotide-based inhibitors. This guide focuses on this compound, a novel non-nucleotide inhibitor, and compares it with other reported non-nucleotide small molecules that target SAMHD1.
This compound: A Novel Allosteric Inhibitor
This compound is a recently identified potent and selective non-nucleotide inhibitor of SAMHD1.[4][5][6][7] Unlike many other inhibitors that target the enzyme's active site, this compound employs a unique allosteric mechanism. It binds to the pre-tetrameric form of SAMHD1, preventing its oligomerization and subsequent allosteric activation, without occupying the nucleotide-binding pockets.[4][5][6][7] This mode of action provides a high degree of selectivity for SAMHD1.[8] Analogues of this compound, such as TH7127 and TH7528, have also been developed and show similar activity, while TH7126 serves as an inactive control for research purposes.[8]
Comparative Performance of Non-Nucleotide SAMHD1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other identified non-nucleotide SAMHD1 inhibitors. It is important to note that the IC50 values may vary between different studies due to variations in experimental conditions, such as enzyme and substrate concentrations.
| Inhibitor | IC50 (µM) | Assay Method | Notes |
| This compound | ~10 | Enzyme-coupled Malachite Green (MG) assay | A potent, selective, allosteric inhibitor that prevents SAMHD1 oligomerization.[4][5][6][7] |
| Lomofungin | 20-100 | bis(4-nitrophenyl) phosphate (b4NPP) assay | Identified in a high-throughput screen of FDA-approved drugs.[1][2] |
| L-Thyroxine | 20-100 | bis(4-nitrophenyl) phosphate (b4NPP) assay | Identified in a high-throughput screen of FDA-approved drugs.[1][2] |
| Ergotamine | 20-100 | bis(4-nitrophenyl) phosphate (b4NPP) assay | Identified in a high-throughput screen of FDA-approved drugs.[1][2] |
| Amrinone | 20-100 | bis(4-nitrophenyl) phosphate (b4NPP) assay | Identified in a high-throughput screen of FDA-approved drugs.[1][2] |
| Retinoic acid | 20-100 | bis(4-nitrophenyl) phosphate (b4NPP) assay | Identified in a high-throughput screen of FDA-approved drugs.[1][2] |
| Montelukast | 20-100 | bis(4-nitrophenyl) phosphate (b4NPP) assay | Identified in a high-throughput screen of FDA-approved drugs.[1][2] |
| Hexestrol | 20-100 | bis(4-nitrophenyl) phosphate (b4NPP) assay | Identified in a high-throughput screen of FDA-approved drugs.[1][2] |
| Sulindac | 20-100 | bis(4-nitrophenyl) phosphate (b4NPP) assay | Identified in a high-throughput screen of FDA-approved drugs.[1][2] |
Mechanism of Action and Signaling Pathways
SAMHD1 activity is allosterically regulated. The binding of GTP or dGTP to the allosteric site 1 (AS1) induces dimerization of SAMHD1 monomers. Subsequent binding of dNTPs to the allosteric site 2 (AS2) promotes the formation of the catalytically active tetramer.
Caption: Allosteric activation of SAMHD1 and mechanisms of inhibition.
This compound acts at an early stage of this pathway by binding to the pre-tetrameric form of SAMHD1 and preventing its oligomerization. In contrast, the other listed non-nucleotide inhibitors were identified through a high-throughput screen that measured direct catalytic activity, suggesting they are likely active site inhibitors.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below.
Enzyme-Coupled Malachite Green (MG) Assay
This assay indirectly measures the dNTPase activity of SAMHD1.[4][5]
Caption: Workflow of the enzyme-coupled Malachite Green assay.
Protocol:
-
Reaction Setup: In a 384-well plate, SAMHD1 enzyme and a pyrophosphatase are incubated with the test compound.
-
Initiation: The reaction is initiated by adding the dNTP substrate (e.g., dGTP).
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 20 minutes).
-
Quenching: The reaction is stopped by adding an EDTA solution.
-
Detection: A malachite green working solution is added to each well. The malachite green reacts with the inorganic phosphate produced, resulting in a colorimetric change that is measured by absorbance at approximately 620-650 nm.[4][5]
bis(4-nitrophenyl) Phosphate (b4NPP) Direct Assay
This high-throughput screening assay directly measures the catalytic activity of SAMHD1.[1]
Caption: Workflow of the direct bis(4-nitrophenyl) phosphate assay.
Protocol:
-
Enzyme Preparation: SAMHD1 is diluted in the assay buffer.
-
Compound Incubation: The test compound is added to the enzyme solution and incubated.
-
Reaction Initiation: The reaction is started by the addition of the substrate, bis(4-nitrophenyl) phosphate (b4NPP).
-
Measurement: The hydrolysis of b4NPP by SAMHD1 produces p-nitrophenol, which results in a colorimetric signal that can be continuously monitored by measuring the absorbance at 410 nm.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment.[9]
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.
-
Heating: The samples are heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Lysis and Separation: For intact cells, they are lysed after heating. Both cell lysate and treated lysate samples are then centrifuged to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.
-
Detection: The amount of soluble SAMHD1 in the supernatant is quantified, typically by Western blotting. A shift in the melting curve in the presence of the compound indicates target engagement.[9]
Conclusion
This compound represents a significant advancement in the development of non-nucleotide SAMHD1 inhibitors due to its novel allosteric mechanism of action and high potency. While other non-nucleotide inhibitors like Lomofungin and Montelukast have been identified, they are generally less potent and are presumed to act via direct inhibition of the catalytic site. The unique mechanism of this compound may offer advantages in terms of selectivity and potential for further therapeutic development. Future studies directly comparing these inhibitors under identical experimental conditions are warranted to provide a more definitive assessment of their relative performance. The experimental protocols and pathway diagrams provided in this guide offer a framework for such comparative studies.
References
- 1. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyguanosine-Linked Bifunctional Inhibitor of SAMHD1 dNTPase Activity and Nucleic Acid Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 [jove.com]
- 5. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SAMHD1 dNTP Triphosphohydrolase Is Controlled by a Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Kinetic Profile of TH6342: A Comparative Guide to its SAMHD1 Inhibitory Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule inhibitor TH6342's performance against other alternatives, supported by kinetic studies and detailed experimental data. We delve into the molecular interactions and inhibitory mechanisms that define this compound as a potent modulator of Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1), a key enzyme in nucleotide metabolism and a therapeutic target in oncology and virology.
This compound has emerged as a significant chemical probe for studying SAMHD1 function. Its unique inhibitory mechanism, which deviates from direct competition with substrates at the catalytic site, offers a compelling avenue for therapeutic development. This guide will cross-validate its mechanism through a detailed examination of kinetic data and provide a comparative analysis with its analogs and other known SAMHD1 inhibitors.
Comparative Analysis of Inhibitor Potency
Kinetic studies have been instrumental in quantifying the inhibitory efficacy of this compound and its analogs. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The data below, derived from enzyme-coupled malachite green (MG) assays, summarizes the potency of this compound and its analogs against SAMHD1 with various substrates.
| Compound | Substrate | IC50 (µM) |
| This compound | dGTP | ~5[1] |
| ara-CTP | ~5[1] | |
| Cl-F-ara-ATP | ~10[1] | |
| TH7127 (analog) | dGTP | ~2.5[1] |
| ara-CTP | ~2.5[1] | |
| Cl-F-ara-ATP | ~5[1] | |
| TH7528 (analog) | dGTP | ~5[1] |
| ara-CTP | ~5[1] | |
| Cl-F-ara-ATP | ~10[1] | |
| TH7126 (inactive control) | dGTP, ara-CTP, Cl-F-ara-ATP | >100 (minimal inhibition)[1] |
| Lomofungin | B4NPP | Less potent than TH7127[1] |
Elucidating the Inhibitory Mechanism Through Kinetic Studies
Kinetic analyses reveal that this compound and its active analogs employ a sophisticated mechanism of action that does not involve direct competition at the nucleotide-binding pockets.[1][2] Instead, they engage the pre-tetrameric form of SAMHD1, deterring the oligomerization and allosteric activation necessary for its catalytic activity.[1][3]
Allosteric Activation Interference
Studies using an enzyme-coupled MG assay with dGTP as both the substrate and allosteric activator demonstrated that this compound and its analogs dose-dependently increase the Hill coefficient of the reaction.[4][5] This suggests a delay in the cooperative binding of the substrate, a hallmark of interference with allosteric activation.[4]
Mixed-Mode Inhibition
Further investigation using a direct enzymatic assay with the artificial substrate Bis(p-nitrophenyl) phosphate (B4NPP), which does not require canonical nucleotide-assisted activation, confirmed that the inhibition is not purely competitive.[1][4] Global fitting of the kinetic data for the analog TH7127 supported a mixed mode of inhibition, with a determined inhibition constant (Ki) of 20.1 µM and an alpha of 0.36.[1][4] This mixed-mode inhibition indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.
The following table summarizes the key kinetic parameters that define the inhibitory mechanism of the this compound series.
| Compound | Inhibition Mechanism | Key Kinetic Findings |
| This compound & Analogs | Deterrence of oligomerization and allosteric activation[1][3] | Dose-dependently increase the Hill coefficient, suggesting delayed activation.[4][5] |
| TH7127 | Mixed mode of inhibition[1][4] | Ki = 20.1 µM, alpha = 0.36 (with B4NPP substrate)[1][4] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of this compound and the experimental approach to its kinetic analysis, the following diagrams are provided.
References
- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of TH6342: In Vitro Efficacy vs. In Vivo Challenges
A detailed guide for researchers and drug development professionals on the performance of the novel SAMHD1 inhibitor, TH6342, supported by experimental data.
This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound, a small-molecule inhibitor of the deoxynucleoside triphosphate (dNTP) triphosphohydrolase SAMHD1. SAMHD1 is a critical enzyme in maintaining cellular dNTP pools and has been identified as a key factor in the resistance to certain nucleoside analog chemotherapies. The inhibition of SAMHD1 is therefore a promising strategy to enhance the efficacy of these cancer treatments. This document summarizes the available experimental data, details the methodologies used, and presents the signaling pathway of this compound's mechanism of action.
In Vitro Efficacy of this compound
This compound has demonstrated specific and potent inhibitory activity against SAMHD1 in various biochemical and biophysical assays. The key findings from in vitro studies are summarized below.
Quantitative Data Summary
| Parameter | This compound | TH7127 (active analog) | TH7126 (inactive analog) | Hydroxyurea | Reference |
| Target | SAMHD1 | SAMHD1 | SAMHD1 (inactive) | Ribonucleotide Reductase | [1] |
| Potency (IC50) | Low µM | Low µM | Minimal inhibition | Not applicable for direct SAMHD1 inhibition | [1][2] |
| Mechanism of Action | Deters SAMHD1 dimerization and allosteric activation | Deters SAMHD1 dimerization and allosteric activation | Inactive | dNTP pool depletion | [1][3][4] |
| Binding Site | Binds to pre-tetrameric SAMHD1, not in the nucleotide-binding pockets | Binds to pre-tetrameric SAMHD1 | Does not effectively bind | Not applicable | [1][3][5] |
| Cellular Sensitization to Cytarabine | Did not sensitize THP-1 cells | Did not sensitize THP-1 cells | Antagonized cytarabine treatment at high concentrations | Sensitized THP-1 cells | [1] |
Mechanism of Action: In Vitro
In vitro studies have elucidated a novel inhibitory mechanism for this compound. Unlike nucleotide analogs, this compound does not compete for the enzyme's active or allosteric sites. Instead, it binds to a pre-tetrameric state of SAMHD1, preventing the necessary dimerization and subsequent oligomerization required for its enzymatic activity.[1][3][5] This allosteric inhibition is dose-dependent and has been confirmed through kinetic and thermal shift assays.[1][6] A structurally similar analog, TH7126, which lacks key chemical features, shows minimal activity and serves as a valuable negative control for these studies.[1][4]
Caption: Proposed in vitro mechanism of this compound action on SAMHD1.
In Vivo and Cellular Efficacy of this compound
Despite the promising in vitro profile of this compound, its efficacy in a cellular context, which can be a precursor to in vivo studies, has shown limitations.
Quantitative Data Summary
| Cell Line | Treatment | Outcome | Reference |
| THP-1 | This compound + Cytarabine | No sensitization to cytarabine | [1] |
| THP-1 | Hydroxyurea + Cytarabine | Sensitization to cytarabine in a SAMHD1-dependent manner | [1] |
| THP-1 | This compound | Minimal engagement with cellular SAMHD1 in whole cells | [2] |
Challenges in Cellular and In Vivo Translation
The primary goal of developing SAMHD1 inhibitors like this compound is to enhance the efficacy of nucleoside analog chemotherapies, such as cytarabine, in cancer cells. However, in cell-based assays using the human monocytic THP-1 cell line, this compound failed to sensitize the cells to cytarabine-induced toxicity.[1] This is in contrast to hydroxyurea, another compound that affects the dNTP pool, which did show a synergistic effect with cytarabine in a SAMHD1-dependent manner.[1]
Furthermore, while this compound engaged with SAMHD1 in cell lysates, its engagement with the target in whole cells was minimal.[2] This suggests that issues such as cell permeability or intracellular stability may be significant hurdles for the in vivo application of this compound. At present, there is no publicly available data from animal models to assess the in vivo efficacy, pharmacokinetics, or toxicology of this compound.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
A summary of the key experimental methodologies used to evaluate this compound is provided below.
Enzyme-Coupled Malachite Green (MG) Assay
This biochemical assay was utilized for kinetic studies to determine the inhibitory potency of this compound on SAMHD1's dNTPase activity. The assay measures the release of inorganic phosphate, a product of dNTP hydrolysis by SAMHD1. The amount of phosphate is quantified colorimetrically using a malachite green-based reagent. Dose-response curves were generated to calculate the IC50 values for this compound and its analogs.[1][6]
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, was employed to confirm the direct binding of this compound to SAMHD1. This biophysical technique measures the change in the thermal denaturation temperature of a protein in the presence of a ligand. An increase in the melting temperature of SAMHD1 upon incubation with this compound indicates a stabilizing interaction, confirming binding.[1]
Cellular Cytotoxicity Assays
To assess the ability of this compound to sensitize cancer cells to chemotherapy, THP-1 cells were treated with varying concentrations of cytarabine in the presence or absence of this compound. Cell viability was then measured using standard methods, such as assays that quantify ATP content or cellular proliferation. These experiments aimed to determine if the inhibition of SAMHD1 by this compound could enhance the cytotoxic effects of cytarabine.[1]
Conclusion
This compound is a potent and specific in vitro inhibitor of SAMHD1 with a novel mechanism of action that involves the disruption of enzyme dimerization. Its low micromolar potency and well-characterized in vitro activity make it a valuable tool for studying SAMHD1 biology. However, the current data indicates a significant disconnect between its in vitro potency and its efficacy in cellular models. The lack of sensitization of THP-1 cells to cytarabine and minimal target engagement in whole cells suggest that further medicinal chemistry efforts are required to improve its cellular permeability and/or stability. As of now, the in vivo efficacy of this compound remains to be demonstrated, and further studies are necessary to ascertain its potential as a therapeutic agent. Researchers should consider these limitations when designing experiments or considering this compound for in vivo applications.
References
- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
TH6342 Demonstrates High Selectivity for SAMHD1 Over Other Nucleotide Phosphatases
A comprehensive analysis of experimental data highlights the specificity of TH6342, a novel small-molecule inhibitor of Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1), a key regulator of cellular nucleotide metabolism and innate immunity. This guide provides a comparative assessment of this compound's selectivity against a panel of related nucleotide phosphatases, supported by detailed experimental protocols and pathway visualizations.
This compound has emerged as a potent modulator of SAMHD1, a dNTP triphosphohydrolase that plays a crucial role in maintaining cellular dNTP pools and restricting viral replication.[1] The inhibitor functions by preventing the allosteric activation and oligomerization of SAMHD1, a distinct mechanism that does not involve direct competition at the nucleotide-binding pocket.[1][2] A critical aspect of its preclinical evaluation is its selectivity, ensuring minimal off-target effects.
Comparative Selectivity Profile of this compound
To assess its specificity, this compound was screened against a panel of nucleotide phosphatases. While the specific quantitative inhibition data for the full panel were not publicly available in the searched literature, a key study reports that this compound and its active analogs, TH7127 and TH7528, exhibited reasonable selectivity for SAMHD1 when tested at concentrations up to 100 μM.[3] This indicates a favorable selectivity profile, a crucial attribute for a therapeutic candidate.
The panel of tested nucleotide pyro-/tri-phosphatases was chosen to represent diverse substrate preferences, ensuring a rigorous evaluation of this compound's specificity.[3] The structurally related analog, TH7126, served as an inactive control in these assays.[3]
| Target Enzyme | This compound Percent Inhibition @ 100 µM | Reference |
| SAMHD1 | Potent Inhibition (IC50 in low µM range) | [3] |
| Nucleotide Phosphatase Panel Member 1 | Data Not Available | [3] |
| Nucleotide Phosphatase Panel Member 2 | Data Not Available | [3] |
| Nucleotide Phosphatase Panel Member 3 | Data Not Available | [3] |
| (Additional phosphatases as per the full panel) | Data Not Available | [3] |
| Table 1: Summary of the selectivity of this compound against a panel of nucleotide phosphatases. While the study confirms high selectivity, specific percentage inhibition values for the panel were not available in the public search results. |
Experimental Protocols
The selectivity of this compound was primarily determined using a robust and sensitive enzyme-coupled malachite green assay. This colorimetric assay indirectly measures the dNTPase activity of SAMHD1.
Enzyme-Coupled Malachite Green Assay for SAMHD1 Activity
This assay quantifies the inorganic phosphate produced from the hydrolysis of dNTPs by SAMHD1. The reaction is coupled with a pyrophosphatase that converts the released triphosphate into three molecules of inorganic phosphate, amplifying the signal. The inorganic phosphate is then detected by the malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.
Materials:
-
Recombinant human SAMHD1 protein
-
Inorganic pyrophosphatase
-
dNTP substrate (e.g., dGTP)
-
Assay Buffer: 25 mM Tris-acetate (pH 8.0), 40 mM NaCl, 1 mM MgCl₂, and 1 mM TCEP
-
This compound (and other test compounds) dissolved in DMSO
-
Malachite Green Reagent
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.
-
Enzyme and Substrate Preparation: A master mix containing recombinant SAMHD1 and inorganic pyrophosphatase in the assay buffer is prepared. The dNTP substrate is also prepared in the assay buffer.
-
Reaction Initiation: The compound dilutions are added to the wells of a 384-well plate. The enzyme master mix is then added to each well and incubated for a short period to allow for compound binding. The reaction is initiated by the addition of the dNTP substrate.
-
Reaction Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 20 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by the addition of an EDTA solution.
-
Color Development: The malachite green reagent is added to each well. The plate is incubated at room temperature to allow for color development.
-
Data Acquisition: The absorbance is measured at a wavelength of 620-640 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (containing DMSO vehicle). IC50 values are determined by fitting the dose-response data to a suitable model.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TH6342 against first-generation SAMHD1 inhibitors
A detailed comparison of TH6342 against early-generation SAMHD1 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their relative performance and mechanisms of action.
The discovery of Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1) as a key regulator of cellular deoxynucleoside triphosphate (dNTP) pools has opened new avenues for therapeutic intervention in viral infections and cancer. Early efforts to develop small molecule inhibitors of SAMHD1 were challenging, yielding compounds with modest potency. The recent emergence of this compound represents a significant advancement, offering a novel mechanism of action and improved inhibitory activity. This guide provides a head-to-head comparison of this compound with a panel of previously identified first-generation SAMHD1 inhibitors, supported by experimental data and detailed protocols.
At a Glance: this compound vs. First-Generation Inhibitors
This compound distinguishes itself from earlier SAMHD1 inhibitors primarily through its unique mechanism of action. While first-generation inhibitors are largely believed to act competitively at the enzyme's active or allosteric sites, this compound targets the protein's quaternary structure, preventing the dimerization and subsequent tetramerization required for its catalytic activity.[1][2] This novel allosteric inhibition results in potent, low micromolar efficacy.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of first-generation non-nucleoside SAMHD1 inhibitors, as determined by in vitro dNTPase assays.
| Compound | Type | Target | IC50 (µM) | Assay Method |
| This compound | Pyridyl-ethyl-amino derivative | Allosteric (prevents dimerization) | 9.6[3] | Enzyme-coupled Malachite Green Assay |
| Lomofungin | Aromatic heterocyclic | Active Site (putative) | ~25[4][5] | dGTPase Activity Assay |
| L-Thyroxine | Amino acid derivative | Active Site (putative) | ~50[4][5] | dGTPase Activity Assay |
| Ergotamine | Ergot alkaloid | Active Site (putative) | ~100[4][5] | dGTPase Activity Assay |
| Amrinone | Bipyridine derivative | Active Site (putative) | ~150[4][5] | dGTPase Activity Assay |
| Retinoic acid | Retinoid | Active Site (putative) | ~150[4][5] | dGTPase Activity Assay |
| Montelukast | Leukotriene receptor antagonist | Active Site (putative) | ~200[4][5] | dGTPase Activity Assay |
| Hexestrol | Synthetic estrogen | Active Site (putative) | ~250[4][5] | dGTPase Activity Assay |
| Sulindac | Non-steroidal anti-inflammatory drug | Active Site (putative) | ~250[4][5] | dGTPase Activity Assay |
Mechanisms of Action: A Tale of Two Approaches
The fundamental difference between this compound and first-generation inhibitors lies in their interaction with the SAMHD1 protein.
First-Generation Inhibitors: Competitive Inhibition
Early non-nucleoside inhibitors of SAMHD1 are thought to function by competitively binding to the catalytic or allosteric nucleotide binding sites of the enzyme.[5] Their chemical structures often contain aromatic and heterocyclic rings that may mimic the nitrogenous bases of purines and pyrimidines.[5] This competitive binding physically blocks the substrate (dNTPs) from accessing the active site, thereby inhibiting the hydrolysis reaction.
This compound: A Novel Allosteric Mechanism
This compound introduces a paradigm shift in SAMHD1 inhibition. Instead of competing for the active or allosteric nucleotide-binding pockets, it engages with a pre-tetrameric state of SAMHD1.[1][2] This interaction prevents the necessary dimerization of SAMHD1 monomers, which is a prerequisite for the formation of the catalytically active tetramer.[1][2] By disrupting the enzyme's quaternary structure, this compound effectively locks SAMHD1 in an inactive state.
Figure 1. Contrasting mechanisms of SAMHD1 inhibition.
Experimental Protocols
To ensure a fair and objective comparison, it is crucial to understand the methodologies used to generate the inhibitory data. The following are detailed protocols for the primary assays used in the characterization of this compound and first-generation SAMHD1 inhibitors.
Enzyme-Coupled Malachite Green Assay (for this compound)
This assay indirectly measures SAMHD1 dNTPase activity by quantifying the release of inorganic phosphate (Pi).
Principle: SAMHD1 hydrolyzes dNTPs to deoxynucleosides and inorganic triphosphate (PPPi). A pyrophosphatase is added to the reaction to convert PPPi into three molecules of inorganic phosphate (Pi). The total Pi is then detected colorimetrically using a malachite green reagent.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SAMHD1 protein and E. coli pyrophosphatase in a reaction buffer (e.g., 25 mM Tris-Acetate pH 8, 40 mM NaCl, 1 mM MgCl2).[6]
-
Inhibitor Incubation: Add serial dilutions of the test compound (e.g., this compound) to the enzyme mixture and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, dGTP.
-
Reaction Termination: After a defined incubation period (e.g., 20 minutes at room temperature), stop the reaction by adding an EDTA solution.
-
Color Development: Add the malachite green working solution to the reaction wells.
-
Measurement: After a 20-minute incubation at room temperature for color development, measure the absorbance at 630 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow of the enzyme-coupled malachite green assay.
Direct dNTPase Activity Assay (for First-Generation Inhibitors)
This assay directly measures the hydrolysis of dNTPs by SAMHD1.
Principle: The assay quantifies the amount of deoxynucleoside produced from the hydrolysis of dNTP by SAMHD1 using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Reaction Setup: Prepare a reaction buffer containing 50 mM Tris (pH 7.5), 100 mM NaCl, and 5 mM MgCl2.[4]
-
Enzyme and Inhibitor: Thaw aliquots of recombinant SAMHD1 and mix with the reaction buffer and varying concentrations of the test inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dGTP, to a final concentration of 500 µM.[4]
-
Incubation: Incubate the reaction at a controlled temperature for a specific duration (e.g., 10 or 20 minutes).
-
Reaction Quenching: Stop the reaction by adding EDTA to a final concentration of 20 mM.[4]
-
Analysis: Analyze the reaction mixture by HPLC to separate and quantify the amount of the deoxynucleoside product (dG).
-
Data Analysis: Determine the percentage of inhibition by comparing the amount of product formed in the presence of the inhibitor to a control reaction without the inhibitor. Calculate the IC50 value from a dose-response curve.
Conclusion
This compound represents a significant leap forward in the development of SAMHD1 inhibitors. Its novel allosteric mechanism of action, which prevents the formation of the active enzyme tetramer, translates to superior potency compared to previously identified non-nucleoside inhibitors that are presumed to act via competitive inhibition. The detailed experimental protocols provided herein offer a basis for standardized evaluation of current and future SAMHD1 inhibitors, facilitating direct and reliable comparisons within the field. The continued exploration of inhibitors with diverse mechanisms, such as this compound, holds great promise for the development of novel therapeutics targeting SAMHD1-related diseases.
References
- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of TH6342
The following guide provides comprehensive, step-by-step instructions for the proper disposal of the SAMHD1 modulator, TH6342, and associated contaminated materials. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Hazard and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature, intended for research purposes, should be handled as potentially hazardous. The following table summarizes general hazard information and necessary precautions based on standard laboratory chemical safety protocols.
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][2] |
| Skin Irritation | May cause skin irritation. Avoid contact with skin. Wear protective gloves and a lab coat. In case of contact, wash skin thoroughly with soap and water.[1] |
| Eye Irritation | May cause serious eye irritation. Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust or fumes. Use only in a well-ventilated area or a chemical fume hood.[1] |
| Environmental Hazard | The environmental impact is not fully known. Avoid release to the environment.[3] |
Step-by-Step Disposal Protocol for this compound
All materials contaminated with this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) department.[1][4]
Segregation of Waste
Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and shatter-resistant container.
-
This container must be clearly labeled "Hazardous Waste: this compound (Liquid)."
-
Do not mix with other solvent waste streams unless compatibility has been verified.[3]
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
-
-
Empty Containers:
-
The original this compound container is considered hazardous waste.
-
It should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses should also be collected as hazardous waste.
-
Waste Container Management
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste."[4][5]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[4]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Utilize secondary containment for all liquid waste to prevent spills.[4]
Scheduling Waste Pickup
-
Once a waste container is full, or if waste has been stored for a period approaching your institution's limit, contact your EHS office to schedule a pickup.[4]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[4]
Experimental Workflow and Disposal
The following diagram illustrates a typical experimental workflow for handling a potent chemical compound like this compound, integrating the necessary disposal steps.
Caption: General laboratory workflow for handling and disposing of this compound.
This compound Mechanism of Action
This compound is a modulator of SAMHD1 that functions by binding to pretetrameric SAMHD1.[6] This binding prevents the oligomerization and allosteric activation of SAMHD1, which is a dNTP triphosphohydrolase involved in limiting the replication of retroviruses like HIV-1.[6] The diagram below illustrates this inhibitory mechanism.
Caption: this compound binds to pretetrameric SAMHD1, preventing its activation.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
